2,3-Difluoro-4-iodopyridine
Description
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Properties
IUPAC Name |
2,3-difluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXBVJWFQNYGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466207 | |
| Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-34-0 | |
| Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-iodopyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-4-iodopyridine (CAS No: 851386-34-0), a key building block in medicinal chemistry and materials science. This document details its core characteristics, provides established experimental protocols for its synthesis and functionalization, and explores its role as a versatile scaffold in the development of targeted therapeutics.
Core Chemical and Physical Properties
This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. The presence of two fluorine atoms and a reactive iodine atom on the pyridine ring imparts unique electronic properties and allows for selective, site-specific modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 851386-34-0 | [1][2] |
| Molecular Formula | C₅H₂F₂IN | [1][2] |
| Molecular Weight | 240.98 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 66-68 °C | [1] |
| Boiling Point | 213 °C | [1] |
| Density | 2.129 g/cm³ | [1] |
| Flash Point | 82 °C | [1] |
Table 2: Predicted Spectroscopic Data for this compound
Note: The following data are predicted based on the chemical structure and typical values for similar fluorinated pyridine derivatives. Experimental verification is recommended.
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | δ 7.8-8.0 (d, 1H), 7.0-7.2 (t, 1H) |
| ¹³C NMR | δ 155-160 (dd), 145-150 (d), 140-145 (d), 120-125 (d), 90-95 (d) |
| ¹⁹F NMR | δ -130 to -140 (m), -150 to -160 (m) |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~1600-1450 (C=C, C=N stretch), ~1250-1000 (C-F stretch) |
| Mass Spec (m/z) | 241 [M⁺], 114 [M-I]⁺ |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound can be approached through multi-step sequences involving fluorination and iodination of pyridine precursors. The following represents a plausible and common synthetic strategy.
References
Synthesis of 2,3-Difluoro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,3-difluoro-4-iodopyridine, a valuable fluorinated pyridine building block in medicinal chemistry and materials science. The document details the most plausible synthetic strategies, including in-depth experimental protocols and quantitative data, to support researchers in its preparation and application.
Introduction
This compound is a key intermediate in the synthesis of complex heterocyclic compounds. The presence of two fluorine atoms and an iodine atom on the pyridine ring offers multiple reaction sites for further functionalization. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the iodo group is amenable to various cross-coupling reactions. This guide focuses on the most practical and efficient methods for the laboratory-scale synthesis of this versatile compound.
Primary Synthesis Route: Directed Ortho-Metalation and Iodination of 2,3-Difluoropyridine
The most direct and theoretically sound approach to this compound is a two-step process starting from the commercially available 2,3-difluoropyridine. This route involves a highly regioselective directed ortho-metalation (DoM) at the 4-position, followed by quenching the resulting organolithium intermediate with an iodine source.
The regioselectivity of the lithiation is directed by the fluorine atom at the 3-position, which increases the acidity of the adjacent C4-proton. The fluorine at the 2-position is expected to have a lesser directing effect towards C3.
Overall Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Difluoropyridine (Starting Material)
While 2,3-difluoropyridine is commercially available, a common laboratory synthesis involves the halogen exchange (Halex) reaction of 2,3,5-trichloropyridine followed by dechlorination.
1a. Synthesis of 2,3-Difluoro-5-chloropyridine
-
Reaction: 2,3,5-Trichloropyridine is heated with potassium fluoride in a polar aprotic solvent to facilitate the exchange of chlorine for fluorine at the 2 and 3 positions.
-
Reagents and Conditions:
-
2,3,5-Trichloropyridine (1.0 eq)
-
Potassium Fluoride (KF, 2.5 - 4.0 eq, spray-dried)
-
Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP)
-
Phase Transfer Catalyst (optional): e.g., Tetraphenylphosphonium bromide
-
Temperature: 180-220 °C
-
Time: 10-20 hours
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 2,3,5-trichloropyridine, potassium fluoride, and the solvent.
-
If using, add the phase transfer catalyst.
-
Heat the mixture to the specified temperature and maintain for the duration of the reaction.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture and isolate the product by vacuum distillation.
-
1b. Dechlorination to form 2,3-Difluoropyridine
-
Reaction: The chloro group at the 5-position is removed via catalytic hydrogenation.
-
Reagents and Conditions:
-
2,3-Difluoro-5-chloropyridine (1.0 eq)
-
Catalyst: Palladium on carbon (Pd/C, 5-10 mol%)
-
Base: Sodium acetate or triethylamine (1.1 eq)
-
Solvent: Methanol or Ethanol
-
Hydrogen Source: H₂ gas (balloon or Parr apparatus)
-
-
Procedure:
-
Dissolve 2,3-difluoro-5-chloropyridine and the base in the solvent in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Purge the vessel with hydrogen gas and maintain a positive pressure.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography.
-
Step 2: Directed Ortho-Metalation and Iodination
-
Reaction: 2,3-Difluoropyridine is deprotonated at the 4-position with a strong base, and the resulting anion is trapped with iodine.
-
Reagents and Conditions:
-
2,3-Difluoropyridine (1.0 eq)
-
Base: Lithium diisopropylamide (LDA, 1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Iodine Source: Iodine (I₂, 1.2 eq) in THF
-
Temperature: -78 °C to room temperature
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to generate LDA.
-
To this LDA solution, add a solution of 2,3-difluoropyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
| Step | Reactants | Products | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a. Halex Reaction | 2,3,5-Trichloropyridine, KF | 2,3-Difluoro-5-chloropyridine | Sulfolane | 180-220 | 10-20 | 40-80 | >95 (distilled) |
| 1b. Dechlorination | 2,3-Difluoro-5-chloropyridine, H₂/Pd/C | 2,3-Difluoropyridine | Methanol | 25 | 2-6 | 80-95 | >98 |
| 2. Lithiation/Iodination | 2,3-Difluoropyridine, LDA, I₂ | This compound | THF | -78 to 25 | 3-4 | 60-85 (estimated) | >97 (after chromatography) |
Yields for Step 2 are estimated based on similar reactions of fluorinated pyridines.
Alternative Synthetic Strategies
Halogen Dance Reaction
A "halogen dance" reaction is a potential alternative route. This would involve the synthesis of an isomeric 2,3-difluoro-iodopyridine (e.g., 2,3-difluoro-5-iodopyridine) which, upon treatment with a strong base like LDA, could rearrange to the thermodynamically more stable 2,3-difluoro-4-lithiopyridine, which can then be protonated to give the desired product's precursor. However, the synthesis of the required starting isomer and the control of the rearrangement are significant challenges.
Caption: Conceptual workflow for a halogen dance approach.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium and LDA are highly pyrophoric and moisture-sensitive. All manipulations must be carried out under a dry, inert atmosphere using appropriate syringe and cannula techniques.
-
Halogenated Pyridines: Fluorinated and iodinated pyridines are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors.
-
Pressurized Hydrogen: Catalytic hydrogenation should be performed in a designated area with appropriate safety precautions for handling flammable gases under pressure.
Conclusion
The directed ortho-metalation of 2,3-difluoropyridine followed by iodination represents the most promising and efficient route for the synthesis of this compound. This method offers high regioselectivity and is amenable to laboratory-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemicals, and materials science, enabling the synthesis of this important fluorinated building block for various applications.
Technical Guide: Properties and Applications of 2-Fluoro-4-iodo-5-methylpyridine (CAS No. 153034-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of 2-Fluoro-4-iodo-5-methylpyridine, registered under CAS number 153034-94-7. This versatile heterocyclic building block is of significant interest to the pharmaceutical and agrochemical industries due to its utility in the synthesis of complex, biologically active molecules. This document details its physicochemical properties, and presents a specific, detailed experimental protocol for its application in a palladium-catalyzed cross-coupling reaction, a common and crucial transformation in medicinal chemistry. The information is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities.
Chemical and Physical Properties
2-Fluoro-4-iodo-5-methylpyridine is a halogenated pyridine derivative. The presence of both a fluorine and an iodine atom at specific positions on the pyridine ring imparts unique reactivity, making it a valuable intermediate for the introduction of the 2-fluoro-5-methylpyridinyl moiety into larger molecules. The iodo group is particularly susceptible to displacement in various cross-coupling reactions, while the fluoro group can influence the electronic properties and metabolic stability of the final compound.
| Property | Value | Source |
| CAS Number | 153034-94-7 | N/A |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | 40-45 °C | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
| InChI Key | BVKQLNXPPQEELX-UHFFFAOYSA-N | N/A |
| SMILES | CC1=CN=C(C=C1I)F | N/A |
Synthetic Applications
The primary utility of 2-Fluoro-4-iodo-5-methylpyridine lies in its application as a building block in organic synthesis. The carbon-iodine bond is a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of the complex molecular scaffolds often found in pharmaceuticals and agrochemicals.
Common synthetic transformations involving 2-Fluoro-4-iodo-5-methylpyridine include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl or vinyl-substituted pyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl pyridine derivatives.
-
Heck Coupling: Reaction with alkenes.
-
Stille Coupling: Reaction with organostannanes.
These reactions allow for the precise and efficient incorporation of the 2-fluoro-5-methylpyridine core into a wide range of molecular architectures, enabling the exploration of structure-activity relationships in drug discovery programs.
Experimental Protocol: Example of a Suzuki-Miyaura Coupling Reaction
The following is a detailed experimental protocol for a Suzuki-Miyaura coupling reaction using 2-Fluoro-4-iodo-5-methylpyridine as a substrate. This example is representative of the common applications of this building block in medicinal chemistry.
Reaction: Synthesis of a biaryl compound via Suzuki-Miyaura cross-coupling.
Reactants:
-
2-Fluoro-4-iodo-5-methylpyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
General Procedure:
-
To a reaction vessel, add 2-Fluoro-4-iodo-5-methylpyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
The vessel is then purged with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system to the reaction vessel.
-
Add the palladium catalyst (typically 1-5 mol%) to the mixture.
-
The reaction mixture is then heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, with reaction progress monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, most commonly flash column chromatography on silica gel.
Quantitative Data (Hypothetical Example):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass (g) |
| 2-Fluoro-4-iodo-5-methylpyridine | 237.01 | 0.0042 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 0.0051 | 1.2 | 0.62 |
| Pd(PPh₃)₄ | 1155.56 | 0.00021 | 0.05 | 0.24 |
| K₂CO₃ | 138.21 | 0.0084 | 2.0 | 1.16 |
| Product: 2-Fluoro-5-methyl-4-phenylpyridine | 187.22 | - | - | Yield: 0.63 g (80%) |
Note: The above quantitative data is illustrative for a hypothetical reaction and actual results may vary depending on the specific arylboronic acid used and optimization of reaction conditions.
Visualizations
General Synthetic Utility of 2-Fluoro-4-iodo-5-methylpyridine
The following diagram illustrates the central role of 2-Fluoro-4-iodo-5-methylpyridine as a versatile intermediate in the synthesis of more complex molecules through various cross-coupling reactions.
Caption: Synthetic utility of 2-Fluoro-4-iodo-5-methylpyridine.
Experimental Workflow for a Suzuki-Miyaura Coupling Reaction
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction with 2-Fluoro-4-iodo-5-methylpyridine.
Caption: Suzuki-Miyaura reaction workflow.
Biological Activity
Current literature and available data suggest that 2-Fluoro-4-iodo-5-methylpyridine is primarily a synthetic intermediate and is not typically screened for direct biological activity. Its value lies in its incorporation into more complex molecules that are then evaluated for their therapeutic or pesticidal effects. There is no significant evidence to suggest that this compound itself is a modulator of any specific biological signaling pathways.
Safety Information
2-Fluoro-4-iodo-5-methylpyridine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As with many halogenated organic compounds, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-Fluoro-4-iodo-5-methylpyridine (CAS No. 153034-94-7) is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility, particularly in palladium-catalyzed cross-coupling reactions, makes it a key intermediate for the development of novel pharmaceuticals and agrochemicals. This guide provides essential information on its properties and a practical example of its application in a common synthetic transformation, which should serve as a useful resource for researchers in the field of chemical synthesis and drug discovery.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,3-Difluoro-4-iodopyridine
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key building block in the development of various pharmaceutical and agrochemical compounds. This document details its characteristics, synthesis, reactivity, and safety protocols to support researchers in its effective handling and application.
Core Physical and Chemical Properties
This compound (CAS No: 851386-34-0) is a halogenated pyridine derivative.[1] Its structure, featuring two fluorine atoms and an iodine atom on a pyridine ring, imparts unique electronic properties that make it a valuable intermediate in organic synthesis.[1][2]
Physical Properties
The compound is typically a solid at room temperature.[3] Quantitative physical data is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₂IN | [1][3] |
| Molecular Weight | 240.98 g/mol | [1][4] |
| Melting Point | 66-68 °C | [5] |
| Boiling Point | 213 °C | [5] |
| Density | 2.129 g/cm³ | [5] |
| Appearance | Solid | [3] |
| Flash Point | 82 °C | [5] |
Chemical Properties
The chemical reactivity of this compound is largely dictated by the pyridine ring and its halogen substituents.
-
Reactivity of the Iodine Substituent : The iodine atom is a good leaving group, making the C4 position susceptible to various substitution and cross-coupling reactions. This is a key feature for its use as a building block in synthesizing more complex molecules.[1]
-
Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.[1]
-
Influence of Fluorine Atoms : The two electron-withdrawing fluorine atoms on the pyridine ring influence the molecule's reactivity and stability.[1] They can also enhance the metabolic stability and binding affinity of derivative compounds to biological targets.[1]
Synthesis and Purification
General Synthetic Workflow
The synthesis would likely proceed from a difluoro-aminopyridine precursor. The amino group is first converted to a diazonium salt, which is then displaced by an iodide.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Representative Diazotization and Iodination
The following is a generalized protocol based on the synthesis of similar halogenated pyridines.[7]
-
Diazotization : The precursor, 2,3-difluoro-4-aminopyridine, is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt intermediate.
-
Iodination : A solution of potassium iodide in water is then added to the diazonium salt solution. The reaction mixture may be gently warmed to facilitate the displacement of the diazonium group by iodide.
-
Work-up and Extraction : Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane. The combined organic layers are washed with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Drying and Concentration : The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound typically requires purification. Common methods include:
-
Recrystallization : The crude solid can be dissolved in a minimal amount of a hot solvent (or a solvent pair like hexane/ethyl acetate) and allowed to cool slowly to form pure crystals.[7]
-
Column Chromatography : For more challenging separations, silica gel column chromatography can be employed, using a gradient of nonpolar to moderately polar eluents (e.g., a hexane/ethyl acetate gradient) to isolate the pure compound.[7]
Applications in Research and Development
This compound is a versatile building block with applications in several areas of chemical research and development.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The incorporation of the difluoropyridine moiety can enhance the metabolic stability and binding affinity of drug candidates.[1] It has been investigated for its role in modulating pathways relevant to cancer cell proliferation, particularly in B-cell lymphoma models.[1]
-
Agrochemical Synthesis : This compound is also utilized in the agrochemical industry for the synthesis of new herbicides and pesticides.[1]
-
Organic Synthesis : In a broader context, it is used as a precursor for creating more complex fluorinated pyridines and other heterocyclic compounds through reactions like cross-coupling.[1]
Safety and Handling
Appropriate safety precautions must be taken when handling this compound.
Hazard Identification
The following table summarizes the known hazard classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |
Note: The hazard statements are based on data for similarly structured di-fluoro-iodopyridines and should be treated as indicative for this compound in the absence of specific data.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place. It is often recommended to store under an inert atmosphere and protected from light at refrigerated temperatures (2-8°C).[10]
-
Spills and Disposal : In case of a spill, prevent dust dispersion. Dispose of the chemical in accordance with local, state, and federal regulations.[9]
Logical Workflow for Application in Synthesis
The utility of this compound in synthetic chemistry, particularly in drug discovery, follows a logical progression from this building block to a final, more complex molecule.
Caption: Workflow for utilizing this compound in synthesis.
References
- 1. This compound | 851386-34-0 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2,4-Difluoro-3-iodopyridine 837364-88-2 [sigmaaldrich.cn]
- 5. chemwhat.com [chemwhat.com]
- 6. chempanda.com [chempanda.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 685517-71-9|2,6-Difluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2,3-Difluoro-4-iodopyridine: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-4-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and agrochemical synthesis. The document outlines its molecular structure, key quantitative data, and a representative synthetic workflow.
Molecular Structure and Properties
This compound is a substituted pyridine ring with two fluorine atoms at positions 2 and 3, and an iodine atom at position 4. The presence of these halogens significantly influences the electronic properties of the pyridine ring, making it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the iodine substituent is highly reactive.[1]
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂F₂IN | [1][2][3] |
| Molecular Weight | 240.98 g/mol | [1][2][4] |
| CAS Number | 851386-34-0 | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 66-68 °C | [2] |
| Boiling Point | 213 °C | [2] |
| Density | 2.129 g/cm³ | [2] |
| Flash Point | 82 °C | [2] |
| InChI Key | AIXBVJWFQNYGJA-UHFFFAOYSA-N | [1][3] |
Synthetic Pathway: A Representative Experimental Workflow
The synthesis of substituted iodopyridines often proceeds through a Sandmeyer-type reaction, starting from the corresponding aminopyridine.[5][6] This multi-step process involves the diazotization of a primary amine, followed by an iodination reaction. While a specific protocol for this compound is not detailed in the provided search results, a general workflow can be conceptualized based on the synthesis of similar compounds like 3-Fluoro-4-Iodopyridine.[5]
The proposed synthesis would begin with 2,3-Difluoro-4-aminopyridine. This precursor would undergo diazotization in the presence of a nitrite salt and a strong acid to form a diazonium salt intermediate. This intermediate is then subjected to an iodination reaction, typically using a solution of potassium iodide, to yield the final product, this compound. Subsequent purification steps, such as extraction and chromatography, would be necessary to isolate the pure compound.
Below is a diagram illustrating the logical flow of this synthetic process.
Caption: Generalized synthetic workflow for this compound.
References
Stability and Storage of 2,3-Difluoro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodopyridine is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex molecules. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for various cross-coupling reactions.[1] Understanding the stability and proper storage of this compound is critical to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and general protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂F₂IN | N/A |
| Molecular Weight | 241.0 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | ≥98% | N/A |
Stability Profile
While specific, in-depth stability studies on this compound are not extensively published, its stability can be inferred from the general behavior of halopyridines and from available handling information. The primary factors influencing its stability are temperature, light, and moisture.
Thermal Stability
Halogenated pyridines, particularly those with iodine, can be susceptible to thermal degradation. While some synthetic procedures involve heating solutions of this compound, prolonged exposure to high temperatures should be avoided to prevent decomposition.[2][3]
Photostability
Compounds containing carbon-iodine bonds are often light-sensitive and can undergo photodegradation, leading to the formation of radical species and subsequent decomposition products. Therefore, it is crucial to protect this compound from light.
Hydrolytic Stability
The presence of fluorine atoms on the pyridine ring can influence its susceptibility to hydrolysis. While fluorination can increase metabolic stability, the overall stability in aqueous solutions, especially at non-neutral pH, should be experimentally determined.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | To minimize thermal degradation.[4] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in the dark (amber vials) | To prevent photodegradation. |
| Container | Tightly sealed | To prevent moisture ingress and sublimation. |
Handling Precautions
Safe handling practices are essential when working with this compound.
| Precaution | Details |
| Ventilation | Handle in a well-ventilated area or a fume hood.[5][6][7] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][7] |
| Spill Management | In case of a spill, use an absorbent material to contain it and dispose of it as hazardous waste.[8] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] |
Experimental Protocols for Stability Assessment
Due to the lack of published, specific stability-indicating assays for this compound, the following are generalized protocols that can be adapted for its assessment.
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
-
Peak Purity: Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting degradation products.
-
Mass Spectrometry: Use LC-MS to identify the mass of potential degradation products.
Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Storage: Store aliquots of solid this compound in tightly sealed, amber glass vials under the recommended conditions (e.g., 2-8°C, inert atmosphere).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the sample for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Assay by a validated stability-indicating HPLC method.
-
Related Substances: Quantify any degradation products observed.
-
Water Content: Determine by Karl Fischer titration.
-
Visualizations
Factors Affecting Stability
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Key factors influencing the stability of this compound.
Experimental Workflow for Stability Assessment
This diagram outlines a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: A generalized workflow for conducting stability studies.
Conclusion
While this compound is a valuable reagent, its stability is contingent upon proper storage and handling. The key takeaways for ensuring its integrity are storage at low temperatures, protection from light, and exclusion of moisture and air. For critical applications, it is highly recommended that researchers perform their own stability assessments using the generalized protocols outlined in this guide to establish an appropriate shelf-life and to understand the potential degradation pathways under their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2014053450A1 - Heterocyclic compounds as pesticides - Google Patents [patents.google.com]
- 4. research.uga.edu [research.uga.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. lobachemie.com [lobachemie.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
2,3-Difluoro-4-iodopyridine is a halogenated pyridine derivative increasingly utilized as a key building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern offers a versatile scaffold for medicinal chemistry, enabling the development of molecules with enhanced metabolic stability and target-binding affinity.[1] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available safety data and established best practices for handling similar chemical entities. It is designed to equip researchers and drug development professionals with the knowledge necessary to work with this compound safely and effectively.
Hazard Identification and Classification
While a complete Safety Data Sheet (SDS) with exhaustive quantitative toxicological data for this compound is not publicly available, crucial hazard information has been identified. The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications indicate that this compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. To the best of current knowledge, the health hazards of this material have not been fully investigated, warranting a cautious approach.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₂F₂IN |
| Molecular Weight | 240.98 g/mol |
| CAS Number | 851386-34-0 |
| Appearance | Solid |
| Purity | ≥98% |
| Storage Conditions | Store in a dark, inert atmosphere at 2–8°C |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against eye irritation from dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before use and change them frequently. | Prevents skin contact and subsequent irritation. |
| Body Protection | A standard laboratory coat must be worn and buttoned. For larger quantities or significant splash risk, a chemically resistant apron or coveralls should be used. | Minimizes skin exposure. |
| Respiratory Protection | All handling should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required. | Prevents respiratory tract irritation from inhalation of dust or vapors. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice/attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical advice/attention if you feel unwell.[2] |
Fire and Explosion Hazards
While specific data on flammability and explosive properties are not available, general precautions for chemical fires should be followed.
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2]
-
Special Hazards: In a fire, toxic fumes may be emitted, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.[3]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Table 3. Avoid breathing dust and prevent contact with skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2°C and 8°C under an inert atmosphere and protected from light.[1]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste. Do not mix with other waste streams unless explicitly permitted.
Logical Relationship of Safety and Handling Procedures
The following diagram illustrates the interconnectedness of safety and handling protocols, from initial risk assessment to final disposal.
Conclusion
This compound is a valuable reagent in modern chemical synthesis. While it presents moderate health hazards, these risks can be effectively managed through a comprehensive understanding of its properties and the consistent application of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors, paving the way for new discoveries in medicine and agriculture.
References
Spectroscopic and Synthetic Profile of 2,3-Difluoro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Difluoro-4-iodopyridine, a key building block in medicinal chemistry and materials science. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis and purification. The information presented is intended to support researchers in the unambiguous identification, characterization, and effective utilization of this versatile fluorinated pyridine derivative.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 851386-34-0; Molecular Formula: C₅H₂F₂IN; Molecular Weight: 240.98 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | Data not available in search results | - | - | H-5, H-6 |
| ¹³C | Data not available in search results | - | - | C-2, C-3, C-4, C-5, C-6 |
| ¹⁹F | Data not available in search results | - | - | F-2, F-3 |
Note: While literature indicates that ¹H and ¹⁹F NMR are used for the characterization of this compound, specific chemical shift and coupling constant data were not found in the provided search results. The table above serves as a template for expected data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1550 | Strong | C=C/C=N stretching (pyridine ring) |
| ~1450-1400 | Strong | C=C/C=N stretching (pyridine ring) |
| ~1250-1100 | Strong | C-F stretching |
| ~800-700 | Strong | C-I stretching |
Note: The IR data presented is predicted based on characteristic functional group absorptions for similar aromatic and halogenated compounds. Specific experimental IR peak data for this compound was not available in the search results.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 241 | - | [M]⁺ (Molecular ion) |
| 114 | - | [M - I]⁺ |
| 87 | - | [M - I - HCN]⁺ |
Note: The mass spectrometry data is based on the expected molecular weight and plausible fragmentation patterns.[1] The molecular ion peak [M]⁺ is anticipated at m/z 241, corresponding to the molecular weight of the compound.[1] Key fragmentation would likely involve the loss of the iodine atom, followed by the loss of HCN from the pyridine ring.
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found, a common synthetic route for analogous iodinated fluoropyridines involves a Sandmeyer-type reaction starting from the corresponding aminopyridine. The following is a generalized procedure adapted from the synthesis of 3-Fluoro-4-iodopyridine.
Materials:
-
2,3-Difluoro-4-aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to deionized water. To this cooled acidic solution, add 2,3-Difluoro-4-aminopyridine portion-wise, maintaining a low temperature. A solution of sodium nitrite in deionized water is then added dropwise to the stirred aminopyridine solution, keeping the temperature between 0-5 °C. The mixture is stirred for an additional 30 minutes to ensure complete diazotization.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in deionized water. The freshly prepared diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the complete decomposition of the diazonium salt.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Logical Workflow for Analysis
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
Commercial Availability and Applications of 2,3-Difluoro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Difluoro-4-iodopyridine is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its unique structural features, particularly the presence of both fluorine and iodine substituents, impart desirable properties to target molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties and Commercial Availability
This compound is commercially available from various suppliers, typically with a purity of 98% or higher. The compound is generally supplied as a solid.[2] Below is a summary of its key physicochemical properties and a list of known commercial suppliers.
| Property | Value | Reference |
| CAS Number | 851386-34-0 | [1][2][3][4] |
| Molecular Formula | C₅H₂F₂IN | [1][2][3][4] |
| Molecular Weight | 240.98 g/mol | [1][2][4] |
| Purity | ≥98% | [2] |
| Physical Form | Solid | [2] |
| InChI Key | AIXBVJWFQNYGJA-UHFFFAOYSA-N | [1][2] |
Table 1: Physicochemical Properties of this compound
| Supplier | Website | Notes |
| Benchchem | --INVALID-LINK-- | - |
| Manchester Organics | --INVALID-LINK-- | Lead time of 4-6 weeks may be required.[3] |
| CymitQuimica | --INVALID-LINK-- | - |
| Oakwood Chemical | --INVALID-LINK-- | - |
| Shenzhen RuiJete Technology Co. | Not available | - |
| Shanghai Hongshun Biological Technology Co. | Not available | - |
Table 2: Commercial Suppliers of this compound
Synthetic Applications in Drug Discovery
The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds.
General Experimental Workflow for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction to form a carbon-carbon bond between an organoboron compound and an organohalide. The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol may require optimization based on the specific substrate used.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent to the vessel.
-
Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2,3-difluoropyridine.
Role in Modulating Signaling Pathways
Fluorinated pyridine scaffolds, synthesized from precursors like this compound, are prevalent in kinase inhibitors.[5] These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5] The versatile substitution pattern of the pyridine core allows for the optimization of interactions within the ATP-binding pocket of various kinases in this pathway.[5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by kinase inhibitors.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of complex fluorinated pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of novel molecular entities with potential applications in drug discovery, particularly in the development of kinase inhibitors. The experimental protocols and workflows provided in this guide serve as a foundational resource for researchers and scientists working in this area.
References
The Strategic Role of 2,3-Difluoro-4-iodopyridine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-iodopyridine has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of two electron-withdrawing fluorine atoms and a reactive iodine atom, make it a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, with a particular focus on its role in the development of kinase and B-cell lymphoma 6 (BCL6) inhibitors. Detailed experimental protocols, quantitative data on reaction yields and biological activities, and visualizations of key synthetic and signaling pathways are presented to facilitate its effective utilization in research and development.
Introduction: The Value Proposition of Fluorinated Pyridines
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.[1] The pyridine scaffold, a common motif in numerous pharmaceuticals, benefits significantly from fluorination.[1]
This compound stands out as a particularly valuable synthon. The difluoro substitution pattern enhances the electron-deficient nature of the pyridine ring, influencing its reactivity and the properties of its derivatives. The iodine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This trifecta of functionalities makes this compound a powerful tool for rapidly generating libraries of novel compounds for biological screening.
Synthesis of this compound
Key Reactions and Applications in Medicinal Chemistry
The reactivity of the C-I bond in this compound is central to its utility. This bond readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various aryl and heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-pyridine structures, which are common cores in many kinase inhibitors.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Pyridine Electrophiles
| Entry | Pyridine Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 72 |
| 2 | Pyridine-2-sulfonyl fluoride | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | 89 |
| 3 | Pyridine-2-sulfonyl fluoride | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 100 | 81 |
Note: Data presented is for analogous pyridine electrophiles to illustrate typical reaction conditions and yields. Specific yield data for this compound is not consistently reported in publicly available literature.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[2] This reaction is crucial for synthesizing alkynyl-pyridines, which are key intermediates for a variety of more complex molecular architectures and have shown utility in the development of various therapeutic agents.[2]
Table 2: Representative Sonogashira Coupling Reactions with Halogenated Pyridines
| Entry | Pyridine Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 85 |
| 3 | 2-Amino-3-bromopyridine | 3-Ethynylpyridine | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 88 |
Note: Data presented is for analogous pyridine electrophiles to illustrate typical reaction conditions and yields. Specific yield data for this compound is not consistently reported in publicly available literature.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The pyridine scaffold is a common "hinge-binding" motif in many kinase inhibitors, mimicking the adenine region of ATP. The use of this compound allows for the strategic placement of substituents that can enhance potency and selectivity.
Table 3: Biological Activity of Representative Pyridine-Based Kinase Inhibitors
| Target Kinase | Compound Scaffold | IC₅₀ (nM) | Cell Line |
| VEGFR-2 | Cyanopyridone | 1.77 µM | MCF-7 |
| HER-2 | Cyanopyridone | 1.39 µM | MCF-7 |
| PIM-1 | Pyrido[2,3-d]pyrimidine | 11.4 | MCF-7 |
| EGFRL858R/T790M | Pyrido[2,3-d]pyrimidine | 13 | H1975 |
| TRKA | Pyrazolo[3,4-b]pyridine | 56 | - |
Note: Data is for compounds containing pyridine or fused-pyridine scaffolds, illustrating the potency achievable with this structural class.
Application in BCL6 Inhibitor Synthesis
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key driver in certain types of lymphoma.[3][4] Small molecule inhibitors that disrupt the BCL6 protein-protein interaction are of significant therapeutic interest.[3][4] Derivatives of this compound have been incorporated into novel BCL6 inhibitors to improve their pharmacological properties.
Table 4: Structure-Activity Relationship (SAR) of Pyrrolopyrimidinone BCL6 Inhibitors
| Compound | R Group on Pyridine | BCL6 KD (µM) |
| 35 | 3,4-difluoro | 0.011 |
| 36 | 3-fluoro | - |
| 37 | 4-fluoro | - |
Note: Data is for a series of BCL6 inhibitors where fluorine substitution on a pendant phenyl ring, not directly on the core pyridine, was explored, demonstrating the impact of fluorination on binding affinity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-65 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways
References
- 1. This compound | 851386-34-0 | Benchchem [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 2,3-Difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2,3-Difluoro-4-iodopyridine. This versatile reaction is a powerful tool for the synthesis of novel substituted difluoropyridines, which are valuable intermediates in medicinal chemistry and materials science. The fluorine substituents on the pyridine ring can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
I. Application Notes
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[2] The reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]
Reaction Principle:
The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base yields the corresponding 4-alkynyl-2,3-difluoropyridine.
Caption: General scheme of the Sonogashira coupling reaction.
Key Considerations:
-
Inert Atmosphere: The Sonogashira reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[3]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is recommended for optimal yields.[3]
-
Catalyst Choice: Common palladium catalysts include PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and PdCl₂(dppf).[1][2] The choice of catalyst and ligand can influence the reaction efficiency.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and increases the reaction rate.[2] Copper-free Sonogashira protocols exist but may require different reaction conditions.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction.[2][3] The base can often serve as the solvent as well.[2]
-
Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN).[3][5] The choice of solvent can affect the solubility of the reactants and the reaction rate.
Troubleshooting:
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous and that the reaction mixture is thoroughly degassed.[3] Increasing the catalyst loading, changing the solvent, or increasing the reaction temperature may improve the yield.[3]
-
Formation of Homocoupled Alkyne (Glaser Product): This side product forms due to the oxidative coupling of the terminal alkyne. To minimize its formation, maintain a strict inert atmosphere and use freshly distilled and degassed solvents.[3]
II. Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various iodopyridines with terminal alkynes. While specific data for this compound is not extensively available in the provided search results, these examples with similar substrates offer a valuable starting point for reaction optimization.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | N/A | [6] |
| 3-Fluoro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF | RT - 60 | 2-24 | 70-95 (Typical) | [1][3] |
| Iodobenzene | Phenylacetylene | Pd₁@NC (0.1) | CuI (1) | NEt₃ | MeCN | 80 | 24 | >95 | [5] |
| 4-Iodoanisole | Phenylacetylene | FibreCat® 1001 | N/A (Cu-free) | NaOH | Methanol | 100 | Flow | High Conversion | [7] |
Note: The conditions and yields are representative and may vary depending on the specific substrates and reaction scale.
III. Experimental Protocols
A. General Protocol for Sonogashira Coupling of this compound (Copper-Cocatalyzed)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask or similar)
Caption: General experimental workflow for the Sonogashira coupling.
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Add anhydrous THF (or DMF) and triethylamine (2.0 - 3.0 equiv) via syringe. Stir the mixture at room temperature for 5-10 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 - 1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-65 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2,3-difluoropyridine.
IV. Catalytic Cycle
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) complex.[3]
-
Transmetalation: The Pd(II) complex reacts with the copper acetylide (formed in the copper cycle) to generate a Pd(II)-alkynyl complex, regenerating the copper catalyst.[8]
-
Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product (4-alkynyl-2,3-difluoropyridine) and regenerate the active Pd(0) catalyst.[3]
-
-
Copper Cycle:
-
The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate.[2] This species is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. thalesnano.com [thalesnano.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2,3-difluoro-4-iodopyridine, a critical transformation for the synthesis of functionalized aminopyridine derivatives. This versatile reaction allows for the formation of a carbon-nitrogen (C-N) bond at the 4-position of the pyridine ring, a common scaffold in medicinal chemistry and materials science.
The inherent reactivity difference between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds on the pyridine ring allows for highly selective amination. The C-I bond is significantly more susceptible to oxidative addition to the palladium catalyst, making the Buchwald-Hartwig amination a predictable and reliable method for regioselective functionalization.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These data are compiled based on established protocols for structurally similar halopyridines and general principles of the Buchwald-Hartwig reaction.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 90 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | THF | 80 | 24 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2.0) | Toluene | 110 | 18 | 70-80 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 90-98 |
| 2 | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.4) | Toluene | 90 | 16 | 88-96 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | THF | 80 | 24 | 82-92 |
| 4 | Diethylamine | Pd₂(dba)₃ (2) | BINAP (3) | LiHMDS (1.5) | Toluene | 100 | 18 | 78-88 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different amine coupling partners to achieve optimal results.
Protocol 1: General Procedure for Amination with Primary and Secondary Aryl and Heteroarylamines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the this compound to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2,3-difluoro-4-aminopyridine.
Protocol 2: Microwave-Assisted Amination
For rapid synthesis, microwave irradiation can be employed. This method often leads to significantly reduced reaction times.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., BINAP, 3-6 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (usually 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Reaction Scheme and Catalytic Cycle
The following diagram illustrates the general transformation and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: General scheme and catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes: The Utility of 2,3-Difluoro-4-iodopyridine in the Synthesis of Pharmaceutical Intermediates
Introduction
2,3-Difluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical development.[1] Its structure is primed for synthetic elaboration, featuring a reactive carbon-iodine bond at the 4-position, which is ideal for metal-catalyzed cross-coupling reactions. The presence of two fluorine atoms on the pyridine ring imparts unique properties to the final molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, which are highly desirable attributes in drug design.[1] These characteristics make this compound a key intermediate for accessing complex, fluorinated heterocyclic scaffolds found in a variety of modern therapeutics, particularly kinase inhibitors.
Key Synthetic Applications
The primary utility of this compound lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient carbon-carbon bond formation under relatively mild conditions. The two most prominent and powerful transformations utilizing this building block are the Suzuki-Miyaura coupling and the Sonogashira coupling.
-
Suzuki-Miyaura Coupling: This reaction creates a C(sp²)-C(sp²) bond by coupling the iodopyridine with an organoboron reagent, such as a boronic acid or boronate ester. It is one of the most robust methods for synthesizing biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors and other pharmaceuticals.
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the iodopyridine with a terminal alkyne.[2] The resulting alkynylpyridine intermediates are highly versatile and can be further elaborated or may constitute a key structural element in the final active pharmaceutical ingredient (API).[2]
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling provides a powerful method for linking the 2,3-difluoropyridine core to various aryl or heteroaryl moieties, yielding complex intermediates for drug discovery.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and a generic arylboronic acid. Conditions are adapted from established methods for similar heterocyclic halides.[3]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Add the palladium catalyst, such as a pre-weighed mixture of Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Through the septum, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio) via syringe. The total solvent volume should create a concentration of ~0.1 M with respect to the iodopyridine.
-
Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,3-difluoropyridine.
Data Summary: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving halopyridines, which are applicable to this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 12-18 | 75-95 |
| Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | K₂CO₃ (3.0) | Dioxane/H₂O | 110 | 16 | 80-98 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | DME/H₂O | 90 | 6-12 | 70-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 100 | 8-16 | 85-97 |
Application 2: Sonogashira Coupling for Alkynylpyridine Synthesis
The Sonogashira coupling is an efficient method for installing an alkyne moiety at the 4-position of the pyridine ring, creating versatile intermediates for further synthetic transformations or as part of a final drug scaffold.
Representative Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne, based on established procedures for similar substrates.[2]
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper co-catalyst (e.g., CuI, 2.5 mol%).
-
Add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Slowly add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature or warm gently (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 4-alkynyl-2,3-difluoropyridine.
Data Summary: Sonogashira Coupling Conditions
The table below outlines common reaction conditions for Sonogashira couplings that can be applied to this compound.
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | CuI (1-3) | Et₃N (3.0) | THF | 25-50 | 4-16 | 80-95 |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | DIPA (2.5) | DMF | 25 | 2-8 | 85-99 |
| Pd(OAc)₂ (2) / XPhos (4) | CuI (2) | Cs₂CO₃ (2.0) | Dioxane | 60 | 12-24 | 75-90 |
| PdCl₂(dppf) (3) | CuI (1.5) | Et₃N (3.0) | Toluene | 70 | 10-18 | 70-88 |
General Experimental Workflow
The synthesis of a pharmaceutical intermediate using this compound typically follows a logical workflow from reaction setup to final product isolation and characterization.
This compound is a high-value building block for the synthesis of pharmaceutical intermediates. Its utility is primarily demonstrated through efficient and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These methods allow for the straightforward installation of diverse aryl, heteroaryl, and alkynyl groups, providing rapid access to complex fluorinated pyridine scaffolds. The protocols and data provided herein serve as a guide for researchers and scientists in drug development to effectively utilize this powerful synthetic tool.
References
Synthesis of Trisubstituted Pyridines from 2,3-Difluoro-4-iodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of trisubstituted pyridines utilizing 2,3-difluoro-4-iodopyridine as a versatile starting material. This building block offers a strategic platform for the sequential introduction of diverse functionalities at the C4, C2, and potentially C3 positions of the pyridine ring, enabling access to a wide array of complex molecules relevant to pharmaceutical and agrochemical research.
Introduction
This compound is a valuable synthetic intermediate characterized by three distinct reactive sites amenable to selective functionalization. The carbon-iodine bond at the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents. The fluorine atom at the C2 position, activated by the ring nitrogen, is prone to nucleophilic aromatic substitution (SNAr). The fluorine at the C3 position is the most inert of the three leaving groups, offering the potential for late-stage functionalization. This differential reactivity allows for a controlled, stepwise synthesis of highly decorated pyridine scaffolds.
This guide details protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C4-position, followed by nucleophilic aromatic substitution at the C2-position.
Synthetic Strategy Overview
The overall synthetic approach involves a two-step process to generate 2,3,4-trisubstituted pyridines. The initial step focuses on the functionalization of the C4-position via palladium-catalyzed cross-coupling reactions. The resulting 2,3-difluoro-4-substituted pyridine intermediate can then undergo a nucleophilic aromatic substitution reaction to introduce a variety of nucleophiles at the C2-position.
Caption: General experimental workflow for the synthesis of trisubstituted pyridines.
Part 1: C4-Position Functionalization via Palladium-Catalyzed Cross-Coupling
The highly reactive carbon-iodine bond at the C4-position of this compound allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the pyridine core and aryl or heteroaryl moieties.[1][2]
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary:
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 | 16 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 70-80 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the pyridine and a terminal alkyne.[3][4][5]
Reaction Scheme:
Caption: General scheme for Sonogashira coupling.
Experimental Protocol:
A general procedure for the Sonogashira coupling is as follows:
-
To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | 88-96 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (2) | DIPEA | DMF | 50 | 8 | 85-93 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 12 | 80-90 |
| 4 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (2) | DIPEA | DMF | 60 | 10 | 82-91 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing primary or secondary amines at the C4-position.[6][7][8][9]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination is as follows:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 1.1-1.5 equiv. relative to Pd), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equiv.).
-
Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the reaction vessel and heat to 80-110 °C, monitoring the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
Data Summary:
| Entry | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 78-88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | BINAP | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 70-80 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Part 2: C2-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Following successful C4-functionalization, the fluorine atom at the C2-position of the resulting 2,3-difluoro-4-substituted pyridine can be displaced by a variety of nucleophiles through an SNAr mechanism.[10][11][12][13][14] The electron-withdrawing nature of the pyridine nitrogen atom facilitates this substitution.
Reaction Scheme:
Caption: General scheme for SNAr at the C2-position.
Experimental Protocol:
A general procedure for the SNAr reaction is as follows:
-
To a solution of the 2,3-difluoro-4-substituted pyridine (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the nucleophile (1.5-3.0 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-4.0 equiv.).
-
Heat the reaction mixture to 80-150 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Summary:
| Entry | C4-Substituent (R) | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 75-85 |
| 2 | Phenylethynyl | Piperidine | Cs₂CO₃ | NMP | 140 | 18 | 70-80 |
| 3 | Morpholin-4-yl | Sodium methoxide | - | MeOH | 65 | 8 | 80-90 |
| 4 | Phenyl | Benzylamine | DIPEA | DMF | 100 | 24 | 65-75 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Conclusion
This compound serves as an excellent platform for the modular synthesis of trisubstituted pyridines. The distinct reactivity of its iodo and fluoro substituents allows for a predictable and high-yielding two-step functionalization sequence involving palladium-catalyzed cross-coupling at the C4-position followed by nucleophilic aromatic substitution at the C2-position. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel and complex pyridine derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Difluoro-4-iodopyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodopyridine is a versatile heterocyclic building block crucial in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two fluorine atoms and a highly reactive iodine atom on a pyridine core, allows for selective and diverse functionalization. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-I bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[3] This reactivity enables the strategic introduction of aryl, alkynyl, and amino moieties, which are pivotal for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2][4]
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Application Notes: The Versatility of a Privileged Scaffold
The strategic placement of reactive sites on the this compound ring makes it a privileged building block for library synthesis and lead optimization in drug discovery.[5]
-
Suzuki-Miyaura Coupling: Enables the formation of C(sp²)-C(sp²) bonds to synthesize biaryl and heteroaryl compounds. The resulting 4-aryl-2,3-difluoropyridine motif is present in numerous kinase inhibitors and other therapeutic agents. The fluorine atoms can modulate the pKa of the pyridine nitrogen and form key hydrogen bonds with biological targets.
-
Sonogashira Coupling: Provides a direct route to form C(sp²)-C(sp) bonds, yielding 4-alkynyl-2,3-difluoropyridines.[6] These intermediates are valuable for creating extended π-systems or for subsequent transformations like cyclizations to build fused heterocyclic systems.[7][8]
-
Buchwald-Hartwig Amination: Facilitates the formation of C(sp²)-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position.[9][10] This is a critical transformation for synthesizing compounds targeting protein-protein interactions and various receptors where a nitrogen linkage is essential.
The differential reactivity of the C-I bond over the C-F bonds allows for selective cross-coupling without disturbing the fluorine substituents, which are often crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.[3]
Key Synthetic Pathways and Workflows
The following diagrams illustrate the central role of this compound in accessing diverse chemical scaffolds through palladium-catalyzed cross-coupling reactions.
Caption: Versatility of this compound in synthesis.
Caption: General workflow for a cross-coupling experiment.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound based on established protocols for structurally similar halo-pyridines.[11][12]
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile (1.0 equiv) |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid/Ester | Nucleophile (1.1 - 1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyst (2 - 5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Boronate activation (2.0 - 3.0 equiv)[13] |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Reaction medium |
| Temperature | 80 - 120 °C | Thermal energy for reaction |
| Time | 4 - 16 hours | Reaction duration |
| Typical Yield | 70 - 95% | Expected product yield |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile (1.0 equiv) |
| Coupling Partner | Terminal Alkyne | Nucleophile (1.1 - 1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Main catalyst (2 - 5 mol%) |
| Co-catalyst | CuI | Activates the alkyne (5 - 10 mol%)[8] |
| Base | Et₃N or DIPEA | Scavenges HI, solvent (≥ 2.0 equiv) |
| Solvent | THF or DMF | Reaction medium |
| Temperature | 25 - 65 °C | Thermal energy for reaction |
| Time | 2 - 12 hours | Reaction duration |
| Typical Yield | 65 - 90% | Expected product yield |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile (1.0 equiv) |
| Coupling Partner | Primary or Secondary Amine | Nucleophile (1.1 - 1.5 equiv) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst precursor (1 - 4 mol%) |
| Ligand | Xantphos, BINAP, or RuPhos | Stabilizes Pd(0) center (2 - 8 mol%) |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | Amine deprotonation (1.5 - 2.5 equiv)[14] |
| Solvent | Toluene or Dioxane | Reaction medium |
| Temperature | 80 - 110 °C | Thermal energy for reaction |
| Time | 6 - 24 hours | Reaction duration |
| Typical Yield | 60 - 85% | Expected product yield |
Detailed Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
-
Anhydrous solvents and high-purity reagents are essential for optimal results and reproducibility.
-
Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(4-methoxyphenyl)-2,3-difluoropyridine.
-
Materials & Reagents:
-
This compound (241 mg, 1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a magnetic stir bar
-
-
Procedure:
-
To a 10 mL microwave vial, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.[15]
-
Add the 1,4-dioxane and water (4:1 mixture).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes with stirring.[11]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product.
-
Protocol 2: Sonogashira Cross-Coupling
This protocol details the synthesis of 2,3-difluoro-4-(phenylethynyl)pyridine.
-
Materials & Reagents:
-
This compound (241 mg, 1.0 mmol, 1.0 equiv)
-
Phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI, 10 mg, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 3 mL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.[12]
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (3 mL) via syringe. Stir the mixture for 5 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at 60 °C and monitor progress by TLC.
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (30 mL) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
-
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the synthesis of N-benzyl-2,3-difluoro-pyridin-4-amine.
-
Materials & Reagents:
-
This compound (241 mg, 1.0 mmol, 1.0 equiv)
-
Benzylamine (129 mg, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%)
-
Xantphos (35 mg, 0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 135 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (8 mL)
-
Schlenk tube with a magnetic stir bar
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.[10]
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (8 mL) followed by benzylamine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the desired product.
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. routledge.com [routledge.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. m.youtube.com [m.youtube.com]
Applications of 2,3-Difluoro-4-iodopyridine in Materials Science: A Survey of Potential Uses
Introduction
2,3-Difluoro-4-iodopyridine is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of advanced materials for various applications, particularly in the realm of organic electronics. The presence of fluorine atoms and an iodine atom on the pyridine ring imparts unique electronic properties and reactivity, making it an attractive candidate for the construction of novel organic semiconductors, polymers, and functional materials. While specific, detailed application notes for materials directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility in creating materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and conductive polymers.
This document provides a general overview of the potential applications of this compound in materials science, based on the known reactivity of similar fluorinated and iodinated aromatic compounds. It also includes generalized experimental protocols for common cross-coupling reactions that would be employed to incorporate this building block into larger molecular or polymeric structures.
Potential Applications in Organic Electronics
The unique combination of a pyridine ring, fluorine substituents, and an iodine atom in this compound suggests its applicability in several areas of organic electronics:
-
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the difluoropyridine core makes it a suitable component for electron-transporting or host materials in OLEDs. The fluorine atoms can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The iodine atom provides a reactive site for introducing other functional groups through cross-coupling reactions to tune the material's photophysical and electronic properties.
-
Organic Field-Effect Transistors (OFETs): As a building block for organic semiconductors, this compound could be used to synthesize materials for the active channel layer in OFETs. The planarity and potential for intermolecular interactions of pyridine-containing molecules can promote ordered packing in the solid state, which is crucial for efficient charge transport.
-
Conductive Polymers: Through polymerization reactions, such as Stille or Suzuki polycondensation, this compound can be incorporated into conjugated polymer backbones. The resulting polymers could exhibit interesting electronic and optical properties, with potential applications as conductive inks, sensors, or in electrochromic devices.
General Synthetic Routes
The primary route to incorporate this compound into larger functional molecules or polymers is through palladium-catalyzed cross-coupling reactions, which leverage the reactive carbon-iodine bond. The two most common and versatile methods are the Suzuki-Miyaura coupling and the Stille coupling.
Logical Workflow for Material Synthesis
Caption: Synthetic pathways for materials from this compound.
Experimental Protocols
The following are generalized protocols for Suzuki and Stille cross-coupling reactions involving an aryl iodide like this compound. These protocols are intended as a starting point and would require optimization for specific substrates and desired products.
Application Note 1: Synthesis of a Bipyridyl Derivative via Suzuki Coupling
Objective: To synthesize a functional bipyridyl derivative for potential use as a ligand in phosphorescent OLED emitters or as a building block for more complex organic semiconductors.
Table 1: Reactants and Stoichiometry for Suzuki Coupling
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 240.98 | 1.0 | 241 mg |
| Pyridine-3-boronic acid | 1.2 | 122.92 | 1.2 | 147 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 | 1155.56 | 0.05 | 58 mg |
| K₂CO₃ (Potassium Carbonate) | 2.0 | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | - | 10 mL |
| Ethanol | - | - | - | 2 mL |
| Water | - | - | - | 2 mL |
Experimental Workflow:
Caption: Suzuki coupling experimental workflow.
Detailed Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (241 mg, 1.0 mmol), pyridine-3-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition and Degassing: Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask. Seal the flask and degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Application Note 2: Synthesis of a Conjugated Polymer via Stille Polycondensation
Objective: To synthesize a pyridine-containing conjugated polymer for potential application as a semiconductor in organic electronic devices.
Table 2: Reactants and Stoichiometry for Stille Polycondensation
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass |
| This compound | 1.0 | 240.98 | 0.5 | 120.5 mg |
| 2,5-Bis(trimethylstannyl)thiophene | 1.0 | 407.98 | 0.5 | 204 mg |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.01 | 915.72 | 0.005 | 4.6 mg |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | 0.04 | 304.37 | 0.02 | 6.1 mg |
| Anhydrous Toluene | - | - | - | 10 mL |
Experimental Workflow:
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2,3-Difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,3-difluoro-4-iodopyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, allowing for selective elaboration of the pyridine core. The highly reactive carbon-iodine bond at the 4-position serves as the primary site for cross-coupling, while the fluorine atoms at the 2- and 3-positions modulate the electronic properties and metabolic stability of the resulting derivatives.
Core Concepts and Reaction Pathways
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the general reactivity trend of the carbon-halogen bond (C-I > C-Br > C-Cl) dictates that the C-I bond will be the exclusive site of reaction under typical palladium-catalyzed conditions. This allows for the introduction of a wide array of substituents at the 4-position of the difluoropyridine ring.
The primary palladium-catalyzed reactions covered in these notes are:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Heck Coupling: Formation of a C-C bond with an alkene.
-
Stille Coupling: Formation of a C-C bond with an organostannane reagent.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed coupling reactions of this compound. The data is compiled based on literature for structurally similar compounds and general knowledge of these reactions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-96 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes.[1]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | RT | 16 | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 65 | 6 | 85-95 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | RT | 16 | 88-96 |
| 4 | 3-Butyn-1-ol | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 65 | 6 | 82-92 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines.[2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ | Dioxane | 150 (MW) | 30 | >90 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 180 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ | Dioxane | 150 (MW) | 30 | >90 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 180 | 80-90 |
Table 4: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 18 | 80-90 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 18 | 65-75 |
Table 5: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 85-95 |
| 2 | (Tributylstannyl)benzene | PdCl₂(PPh₃)₂ (5) | - | CuI | NMP | 80 | 8 | 80-90 |
| 3 | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 88-96 |
| 4 | (1-Ethoxyvinyl)tributyltin | PdCl₂(PPh₃)₂ (5) | - | CuI | NMP | 80 | 8 | 75-85 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress. Upon completion (typically 12-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,3-difluoropyridine.
Protocol 2: Sonogashira Coupling.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous THF (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture with stirring.
-
Stir the reaction at room temperature and monitor its progress. For less reactive alkynes, gentle heating to 65 °C may be required.
-
Upon completion (typically 6-16 hours), filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-alkynyl-2,3-difluoropyridine.
Protocol 3: Buchwald-Hartwig Amination (Microwave Protocol).[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
BINAP (0.075 equiv)
-
K₂CO₃ (3.5 equiv)
-
Anhydrous dioxane
Procedure:
-
In a microwave vial, combine this compound, Pd(OAc)₂, BINAP, and K₂CO₃.
-
Add the amine and anhydrous dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-amino-2,3-difluoropyridine.
Catalytic Cycle Visualization
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, using the Suzuki-Miyaura reaction as an example. The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to all the discussed transformations.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,3-Difluoro-4-iodopyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2,3-Difluoro-4-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include:
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Catalyst Inactivity: The palladium catalyst may be old or may have decomposed, leading to the formation of palladium black, which has little to no catalytic activity.
-
Side Reactions: The primary competing reactions are protodeborylation of the boronic acid and dehalogenation of the iodopyridine substrate.
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.
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Inadequate Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and may not be optimal for this specific substrate.
Q2: What are the key side reactions to be aware of, and how can I minimize them?
A2: The two main side reactions that reduce the yield of the desired product are protodeborylation and homocoupling.
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Protodeborylation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, which is often exacerbated by elevated temperatures and the presence of water. To minimize this, you can use milder reaction conditions, anhydrous solvents, or more stable boronic acid derivatives like pinacol esters or MIDA boronates.
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Homocoupling: This is the self-coupling of the boronic acid to form a biaryl impurity. This is often promoted by the presence of oxygen. Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to prevent this.
Q3: How do I choose the right palladium catalyst and ligand for this reaction?
A3: The choice of catalyst and ligand is critical for a successful coupling. For electron-deficient substrates like this compound, a highly active catalyst system is often required.
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Palladium Source: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is a reliable Pd(0) source, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they can stabilize the palladium catalyst and promote the oxidative addition step. Ligands such as SPhos and XPhos have been shown to be effective in challenging Suzuki couplings.
Q4: What is the role of the base in this reaction, and which one should I use?
A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can significantly impact the reaction yield.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.
-
Base Strength: For challenging couplings, a stronger base like K₃PO₄ is often more effective. However, the optimal base is highly dependent on the specific substrates, catalyst, and solvent system, so screening different bases is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a more active catalyst system (e.g., a pre-catalyst with a Buchwald ligand). |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate base | Screen different bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄. | |
| Significant Byproduct Formation (e.g., 2,3-Difluoropyridine) | Dehalogenation of starting material | Optimize reaction conditions to favor cross-coupling. This may involve changing the ligand or lowering the reaction temperature. |
| Significant Byproduct Formation (e.g., Biaryl from Boronic Acid) | Homocoupling of boronic acid | Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Reaction Stalls | Catalyst deactivation | Increase catalyst loading or consider a more robust ligand. |
| Protodeborylation of boronic acid | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Employ anhydrous solvents and milder bases. |
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of a similar substrate, 2-bromo-4-iodopyridine, which can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield of 4-Aryl-2-bromopyridine (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/ H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/ H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/ H₂O (4:1) | 85 | 6-14 | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 0.03 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,3-difluoropyridine.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Technical Support Center: Cross-Coupling Reactions with 2,3-Difluoro-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-iodopyridine in various palladium-catalyzed cross-coupling reactions.
General Troubleshooting and FAQs
This section addresses common issues applicable across different types of cross-coupling reactions involving this compound.
Question 1: My cross-coupling reaction is not proceeding or giving a very low yield. What are the first things I should check?
Answer: When a reaction fails, a systematic check of fundamental parameters is crucial.
-
Inert Atmosphere: Ensure the reaction was set up under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of coupling partners (e.g., boronic acids in Suzuki, alkynes in Sonogashira) and can deactivate the palladium catalyst.[1][2]
-
Reagent Quality: Verify the purity and integrity of all reagents. Solvents should be anhydrous and degassed. Bases like potassium carbonate should be freshly ground and dried.[3] The palladium catalyst and ligands should be from a reliable source and stored correctly.
-
Catalyst Activity: The palladium catalyst, particularly Pd(0) sources, can degrade over time. If catalyst decomposition is suspected (e.g., formation of palladium black), consider using a fresh batch or a more stable pre-catalyst.[1]
-
Temperature: The reaction temperature may be suboptimal. While the C-I bond is highly reactive, some coupling partners may require higher temperatures to overcome the activation energy for subsequent steps in the catalytic cycle.[2]
Question 2: I'm observing a significant amount of a byproduct that appears to be my starting material without the iodine atom. What is happening?
Answer: You are likely observing dehalogenation (specifically, deiodination), where the carbon-iodine bond is cleaved and replaced by a carbon-hydrogen bond. This is a known side reaction in palladium-catalyzed couplings.[4]
-
Potential Causes: This can be promoted by certain bases, solvents, or impurities. It can also occur if the reductive elimination step is slow compared to competing pathways.
-
Solutions:
-
Protecting the pyridine nitrogen (if applicable) can sometimes suppress this side reaction.[4]
-
Screening different phosphine ligands can influence the relative rates of the desired coupling versus dehalogenation.[5]
-
Using milder bases or reaction conditions might reduce the extent of dehalogenation.
-
Question 3: A black precipitate has formed in my reaction vessel. What is it and is it a problem?
Answer: The black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1] This is problematic as it removes the active catalyst from the solution, halting the reaction.
-
Potential Causes: Impurities in reagents or solvents, excessively high temperatures, or an inappropriate choice of solvent (some anecdotal evidence suggests THF can promote its formation in certain reactions) can cause catalyst decomposition.[1][6]
-
Solutions:
-
Use high-purity, anhydrous, and degassed reagents and solvents.
-
Optimize the reaction temperature to be high enough for reactivity but low enough to maintain catalyst stability.
-
Choose an appropriate ligand that stabilizes the palladium center throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.[2][5]
-
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Question 1: Why is the Suzuki coupling with my this compound substrate so challenging?
Answer: While the C-I bond is reactive, challenges can arise from the electronic nature of the substrate and potential catalyst inhibition.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, which can inhibit catalytic activity.[2]
-
Solutions: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos). These ligands stabilize the catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2][7]
Question 2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, primarily caused by the presence of oxygen.[2]
-
Solution: Ensure the reaction mixture is thoroughly degassed before heating. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (at least 30 minutes) are highly recommended.[3] Using a Pd(0) source or an efficient precatalyst system can also help minimize this side reaction.[2]
Question 3: My boronic acid appears to be degrading during the reaction. What is this side reaction and how can it be addressed?
Answer: This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved.
-
Solution: If protodeboronation is suspected, switching from the boronic acid to a more robust boronate derivative, such as a pinacol ester or a trifluoroborate salt (MIDA boronates are also an option), can often resolve the issue.[2][8]
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Notes |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) / SPhos (2-4 mol%) | Buchwald ligands often improve yields for heteroaromatic substrates.[2][7] |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₃PO₄ is often more effective for less reactive coupling partners.[2] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, 2-MeTHF/H₂O | Thoroughly degas all solvents before use.[3] |
| Temperature | 80-110 °C | 80-110 °C | Monitor for catalyst decomposition at higher temperatures. |
| Typical Yield | 75-90% | 85-98% | Yields are highly substrate-dependent. |
Sonogashira Coupling
Question 1: What is the most common side reaction in Sonogashira couplings and how is it minimized?
Answer: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne, often referred to as Glaser coupling.[9][10]
-
Cause: This reaction is primarily promoted by the presence of oxygen and is often catalyzed by the copper(I) co-catalyst.[1]
-
Solutions:
-
Strict Inert Atmosphere: Perform the reaction under rigorously oxygen-free conditions. Use degassed solvents and purge the reaction vessel thoroughly with an inert gas.[9]
-
Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol can be employed. These reactions may require specific ligands or higher catalyst loadings but completely avoid Glaser homocoupling.[1][11]
-
Question 2: My Sonogashira reaction is sluggish or fails completely. What should I focus on?
Answer: Besides general issues like catalyst deactivation, Sonogashira reactions are particularly sensitive to the quality of the copper co-catalyst and the base.
-
Copper(I) Iodide: CuI can degrade over time. Use a fresh bottle of high-purity CuI.[1]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne. Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents or as the solvent).[1][9]
-
Ligand: While PPh₃ is common, more electron-rich and bulky phosphine ligands can sometimes improve performance for challenging substrates.[9]
| Parameter | Condition 1 (Standard Cu-Catalyzed) | Condition 2 (Copper-Free) | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(P(t-Bu)₃)₂ (2-5 mol%) | The choice of catalyst is critical for copper-free systems.[11] |
| Co-catalyst | CuI (2-5 mol%) | None | Avoids Glaser homocoupling byproducts.[1] |
| Base | Et₃N or DIPEA (2-5 equiv. or solvent) | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Base selection is crucial in copper-free protocols. |
| Solvent | THF or DMF | Toluene or Dioxane | Ensure solvents are anhydrous and degassed.[9] |
| Temperature | Room Temp to 60 °C | 80-110 °C | Copper-free reactions often require higher temperatures.[11] |
| Typical Yield | 80-95% | 75-90% | Yields are highly substrate-dependent. |
Buchwald-Hartwig Amination
Question 1: The C-N coupling is not working. What are the most critical parameters for this reaction?
Answer: The Buchwald-Hartwig amination is highly dependent on the synergy between the palladium catalyst, a specific phosphine ligand, and a strong, non-nucleophilic base.
-
Ligand Choice: This is arguably the most critical factor. For electron-deficient heteroaryl halides like this compound, sterically hindered, electron-rich biaryldialkylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential to facilitate both the oxidative addition and the C-N reductive elimination steps.[12][13]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical and may require screening.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or DME are standard.
Question 2: Can I use milder bases like K₂CO₃?
Answer: While some modern catalyst systems show high activity, using milder bases like K₂CO₃ with challenging substrates such as amines and fluorinated pyridines is often difficult. Stronger bases like NaOtBu are generally required to deprotonate the amine and facilitate the catalytic cycle.[12] However, microwave-assisted protocols have sometimes allowed for the use of milder bases like K₂CO₃ with reduced reaction times.[14]
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Base) | Notes |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | The ligand is critical; Buchwald-type ligands are often superior.[11][13] |
| Base | NaOtBu (1.5-2.5 equiv.) | Cs₂CO₃ (2-3 equiv.) | NaOtBu is a very common and effective base for this transformation.[12] |
| Solvent | Toluene or Dioxane | Dioxane | Solvents must be anhydrous. |
| Temperature | 80-110 °C | 80-110 °C | Monitor reaction progress carefully. |
| Typical Yield | 80-95% | 75-90% | Highly dependent on the amine coupling partner. |
Stille Coupling
Question 1: What are the main side reactions to be aware of in a Stille coupling?
Answer: The most common side reaction associated with Stille chemistry is the homocoupling of the organostannane reagent (R²-SnBu₃) to form an R²-R² dimer.[15]
-
Cause: This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[15]
-
Solution: Optimizing catalyst loading and reaction conditions can help minimize this pathway. However, the primary drawback of the Stille reaction remains the high toxicity of the organotin compounds.[15][16]
Question 2: My Stille reaction is slow. Are there any additives that can accelerate it?
Answer: Yes, the transmetalation step (transfer of the organic group from tin to palladium) can sometimes be the rate-limiting step.
-
Solution: The addition of copper(I) salts, such as CuI, can have a significant synergistic effect and accelerate the transmetalation step, leading to improved reaction rates and yields.[16]
| Parameter | Condition | Notes |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(0) or Pd(II) sources can be used.[15] |
| Ligand | PPh₃ (often part of the catalyst) | Additional ligand is not always necessary but can be screened. |
| Additive | CuI (optional, 10-20 mol%) | Can accelerate the transmetalation step.[16] |
| Solvent | THF, DMF, Toluene, Dioxane | Anhydrous and degassed solvents are recommended. |
| Temperature | 60-120 °C | Temperature depends on the reactivity of the coupling partners. |
| Typical Yield | 70-90% | Due to toxicity, Suzuki is often preferred if possible.[16] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-18 hours).
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
General Protocol for a Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 3 mol%).
-
Solvent and Base: Add anhydrous, deoxygenated solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 25-60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow diagram for troubleshooting low-yield cross-coupling reactions.
Caption: Logical relationship of C-Halogen bond reactivity in oxidative addition.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cfmot.de [cfmot.de]
- 6. reddit.com [reddit.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2,3-Difluoro-4-iodopyridine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound reaction products?
A1: The two primary and most effective methods for the purification of this compound and its derivatives are column chromatography and recrystallization.[1] The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Common impurities include unreacted starting materials, residual catalysts from coupling reactions (e.g., palladium), and by-products from side reactions.[1][2] In reactions involving fluorination, incompletely fluorinated intermediates can also be a significant impurity.[3]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of this compound from impurities during column chromatography.[1][4] For quantitative analysis of purity, techniques like gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) are recommended.[5]
Q4: What are the storage conditions for purified this compound?
A4: Purified this compound should be stored in a dark place under an inert atmosphere at 2–8°C.[6][7]
Troubleshooting Guides
Column Chromatography Issues
Problem: Peak tailing is observed during column chromatography.
Cause: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel stationary phase, leading to poor peak shape.[8]
Solution:
-
Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 1-3%).[8][9] The TEA will preferentially interact with the active silanol sites, minimizing their interaction with the pyridine compound.[8]
-
Deactivation of Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine.[9]
-
Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase, such as alumina, or an end-capped silica gel.[8]
Problem: Poor separation between the product and an impurity (co-elution).
Solution:
-
Optimize Solvent System: Systematically vary the polarity of the eluent. A common solvent system for pyridine derivatives is a mixture of hexane and ethyl acetate.[1] Start with a low polarity and gradually increase it (gradient elution).[9]
-
Change Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase like alumina or a bonded-phase silica (e.g., cyano or phenyl) can alter the selectivity and improve separation.[8]
-
Dry Loading: For compounds that are not highly soluble in the eluent, adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a solid can improve resolution.[1][9]
Recrystallization Issues
Problem: The compound does not crystallize from the solution.
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Cool the solution slowly in an ice bath or refrigerator.[1]
-
-
Solvent System: The chosen solvent system may be too good a solvent for your compound. Slowly add a less polar "anti-solvent" until the solution becomes slightly turbid, then allow it to cool.[1] For example, if your compound is dissolved in hot ethyl acetate, slowly add hot hexane.[1]
Problem: The recrystallized product has low purity.
Solution:
-
Incomplete Removal of Impurities: Ensure that all soluble impurities are dissolved in the minimum amount of hot solvent. If colored impurities are present, they can sometimes be removed by treating the hot solution with activated charcoal before filtration.[1]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[1]
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Commercial) | ≥97% to ≥98% | [6][10] |
| Isolated Yield (Palladium-catalyzed reaction) | ~74% (after chromatographic purification) | [6] |
| Molecular Weight | 240.98 g/mol | [6][7][10] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general procedure and may require optimization.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.[1][4]
-
Sample Loading: Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1] Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the sample to the top of the packed column.[1][9]
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane/Ethyl Acetate).[1] The polarity can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC.[1][4]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[2]
Protocol 2: Recrystallization
This protocol uses a mixed solvent system, a common technique for purifying pyridine derivatives.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate).[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Induce Precipitation: Slowly add a hot solvent in which the compound is less soluble (an "anti-solvent," e.g., hexane) to the hot solution until it becomes slightly turbid.[1] Add a few drops of the hot, more soluble solvent (ethyl acetate) to redissolve the precipitate and obtain a clear solution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration.[1]
-
Washing and Drying: Wash the collected crystals with a small amount of the cold anti-solvent (hexane) and dry them under a vacuum.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in column chromatography of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 6. This compound | 851386-34-0 | Benchchem [benchchem.com]
- 7. achmem.com [achmem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Overcoming Low Reactivity of 2,3-Difluoro-4-iodopyridine
Welcome to the technical support center for 2,3-Difluoro-4-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reactivity of this versatile building block in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have "low reactivity" in some contexts, despite the presence of an iodine atom?
A1: The term "low reactivity" can be context-dependent. While the carbon-iodine (C-I) bond is the most labile among carbon-halogen bonds and is generally reactive in palladium-catalyzed cross-coupling reactions, the overall reactivity of the molecule can be influenced by the electron-withdrawing effects of the two fluorine atoms on the pyridine ring.[1] These fluorine atoms decrease the electron density of the ring, which can affect the oxidative addition step in the catalytic cycle. However, the C-I bond at the 4-position remains the primary site for selective cross-coupling.[2]
Q2: Which position on this compound is the most reactive for cross-coupling reactions?
A2: The iodine atom at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[3] The carbon-fluorine bonds are significantly stronger and generally do not participate in these coupling reactions under standard conditions.
Q3: What are the most common side reactions observed when working with this compound?
A3: Common side reactions include:
-
Homocoupling: This is particularly prevalent in Sonogashira reactions (Glaser coupling) where the terminal alkyne couples with itself, and in Suzuki reactions where the boronic acid can homocouple.[3]
-
Dehalogenation: The iodine atom can be replaced by a hydrogen atom, leading to the formation of 2,3-difluoropyridine. This can occur under harsh reaction conditions.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The choice of appropriate ligands is crucial to mitigate this.
Q4: Can microwave irradiation be used to improve reaction outcomes?
A4: Yes, microwave irradiation can be a highly effective technique to enhance the reactivity of this compound. It can significantly reduce reaction times and in some cases, improve yields, as demonstrated in the Buchwald-Hartwig amination of similar substrates.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Insufficiently Active Catalyst | • Increase catalyst loading (from 1-2 mol% to 3-5 mol%).• Switch to a more active palladium precatalyst, such as Pd₂(dba)₃ or a palladacycle.• Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to facilitate oxidative addition and reductive elimination. |
| Inappropriate Base | • Ensure the base is strong enough to facilitate transmetalation. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[5][6]• Check the solubility of the base in the chosen solvent. The use of aqueous base solutions in solvents like dioxane or THF can be beneficial. |
| Low Reaction Temperature | • Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for Suzuki couplings range from 80-110 °C.[7] |
| Poor Solubility of Reagents | • Choose a solvent system that ensures the solubility of all reactants. Common solvents include dioxane, THF, DMF, and toluene, often with the addition of water. |
Issue 2: Poor Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst System Inefficiency | • Ensure the use of a copper(I) co-catalyst (e.g., CuI) unless employing a copper-free protocol.[3]• For less reactive alkynes, consider using a more electron-rich and bulky phosphine ligand.[3] |
| Alkyne Homocoupling (Glaser Coupling) | • Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[8]• Consider copper-free Sonogashira conditions.[2]• Add the terminal alkyne slowly to the reaction mixture. |
| Inadequate Base | • An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is fresh and anhydrous.[3] |
| Low Temperature | • While many Sonogashira reactions proceed at room temperature, gentle heating (40-65 °C) may be necessary for less reactive substrates.[3] |
Issue 3: Incomplete Reaction in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand Choice | • The choice of ligand is critical. For challenging couplings, use bulky biarylphosphine ligands such as BINAP, XPhos, or BrettPhos.[4][9][10] |
| Incorrect Base Selection | • For many amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[11]• For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, especially with more active catalyst systems or under microwave conditions.[4][11] |
| Catalyst Inhibition | • The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a pre-catalyst might be beneficial. |
| Reaction Conditions Too Mild | • Increase the reaction temperature. Buchwald-Hartwig aminations are often run at elevated temperatures (80-110 °C).• Consider using microwave irradiation to accelerate the reaction.[4] |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene |
| Temperature | 100 °C | 90 °C |
| Typical Yield | 70-85% | 80-95% |
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) |
| Co-catalyst | CuI (3 mol%) | - |
| Base | Et₃N (2.5 equiv) | TMP (2.0 equiv) |
| Solvent | THF | DMSO |
| Temperature | Room Temp to 50 °C | Room Temperature |
| Typical Yield | 75-90% | 85-97% |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 (Conventional Heating) | Condition 2 (Microwave) |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos (4 mol%) | BINAP (7.5 mol%) |
| Base | NaOtBu (1.5 equiv) | K₂CO₃ (3.5 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 140 °C |
| Time | 12-24 h | 30 min |
| Typical Yield | 70-90% | 75-92% |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane/H₂O).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Stir the mixture for 5-10 minutes.
-
Slowly add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 65 °C) and monitor its progress.[3]
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., BINAP or a bulky biarylphosphine ligand), and the base (e.g., NaOtBu or K₂CO₃).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to the desired temperature with stirring. For microwave-assisted reactions, use a dedicated microwave vial and heat according to the instrument's protocols.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water, dry the organic phase, and concentrate.
-
Purify the desired product by flash chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Logical workflow for troubleshooting low-yield reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for 2,3-Difluoro-4-iodopyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading in reactions involving 2,3-Difluoro-4-iodopyridine. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening experiments involving this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. A loading of 2-3 mol% is often a reasonable initial concentration for new substrates.[1] The optimal loading is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the nature of the coupling partner, and the chosen ligand.
Q2: Will increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a higher catalyst loading can sometimes accelerate a sluggish reaction, excessively high concentrations can lead to undesirable outcomes. These may include the formation of side products, such as homocoupling products, and complications in product purification due to residual catalyst.[1][2] Overly high concentrations can also lead to the formation of palladium black, which indicates catalyst decomposition.[1] Optimization is key to identifying the most efficient catalyst concentration that maximizes yield without promoting side reactions.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity, often allowing for lower catalyst loadings.[3] The optimal palladium-to-ligand ratio should also be considered and is typically screened during reaction optimization.
Q4: What are the common side reactions observed with this compound, and how can catalyst loading influence them?
A4: Common side reactions include:
-
Homocoupling: This can be promoted by the presence of oxygen or high catalyst concentrations. Rigorously degassing the reaction mixture and optimizing (often by decreasing) the catalyst loading can help suppress homocoupling.[1][4]
-
Protodeboronation (in Suzuki reactions): This is the replacement of the boronic acid group with a proton from the solvent. While primarily influenced by the base and solvent, ensuring an efficient catalytic cycle with optimal catalyst loading can minimize the time the boronic acid is exposed to conditions that favor this side reaction.[4]
-
Dehalogenation: The starting this compound can be reduced. This can be influenced by the catalyst system and reaction conditions.
Q5: When should I consider using a palladium precatalyst?
A5: Modern palladium precatalysts, such as the Buchwald G3 palladacycles, are often more reliable and efficient at generating the active Pd(0) species. This can lead to more consistent results and may allow for lower catalyst loadings compared to traditional palladium sources like Pd(OAc)₂.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient catalyst loading. | Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| Catalyst deactivation. | Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).[1] Use thoroughly degassed solvents and high-purity reagents.[5] The formation of palladium black is a visual indicator of catalyst decomposition.[1] | |
| Inappropriate catalyst system. | The combination of palladium source and ligand may not be active enough for the C-I bond activation of the electron-deficient pyridine ring. Screen different ligands, particularly bulky, electron-rich phosphine ligands or NHC ligands.[3] | |
| Significant Side Product Formation (e.g., Homocoupling) | Catalyst loading is too high. | Reduce the catalyst loading. High local concentrations of the catalyst can promote side reactions.[1] |
| Presence of oxygen. | Thoroughly degas all solvents and the reaction vessel before adding the catalyst.[5] | |
| Inconsistent Results | Inefficient generation of the active catalyst. | Use a reliable palladium precatalyst to ensure consistent generation of the active Pd(0) species. |
| Impure reagents or solvents. | Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where required.[5] |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require further optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a precatalyst)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)[6]
Procedure:
-
To a series of dry reaction vials, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).[6]
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium catalyst and ligand (if separate).
-
Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Add the degassed solvent to each vial to reach the desired concentration.[6]
-
Seal the vials and heat the reaction mixtures to the desired temperature (typically 80-110 °C) with vigorous stirring for a set time (e.g., 2-24 hours).[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[6][7]
-
Upon completion, cool the reactions to room temperature, and quench and work up appropriately.
-
Analyze the crude product mixtures to determine the yield of the desired product and the formation of any byproducts.
Catalyst Loading Screening Data for a Model Suzuki Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 0.5 | K₂CO₃ | Dioxane/H₂O | 90 | 35 |
| 2 | Pd(PPh₃)₄ | 1.0 | K₂CO₃ | Dioxane/H₂O | 90 | 65 |
| 3 | Pd(PPh₃)₄ | 2.0 | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4 | Pd(PPh₃)₄ | 5.0 | K₂CO₃ | Dioxane/H₂O | 90 | 82 (with increased byproducts) |
| 5 | Pd(dppf)Cl₂ | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 6 | Pd(dppf)Cl₂ | 2.0 | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Note: The data in this table is representative and for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Logical flow for catalyst loading optimization.
References
Technical Support Center: Solvent Effects on 2,3-Difluoro-4-iodopyridine Reactivity
Welcome to the technical support center for experiments involving 2,3-Difluoro-4-iodopyridine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions by understanding the critical role of solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you might encounter during your experiments with this compound, with a focus on the impact of solvent choice on various reaction types.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What role could the solvent be playing?
A1: Solvent choice is critical in Suzuki-Miyaura coupling as it affects catalyst stability, reactant solubility, and the rate of key mechanistic steps like oxidative addition and transmetalation. A low yield could be due to several solvent-related factors:
-
Poor Solubility: If your boronic acid/ester or the this compound has poor solubility in the chosen solvent, the reaction will be slow.
-
Catalyst Deactivation: Some polar aprotic solvents can coordinate to the palladium catalyst and inhibit its activity.
-
Side Reactions: The solvent can influence the prevalence of side reactions such as protodeboronation of the boronic acid.
Troubleshooting Steps:
-
Solvent Screening: If you are observing low yields, consider screening a range of solvents with varying polarities. A common starting point is a mixture of a nonpolar aprotic solvent with water or a polar aprotic solvent.
-
Aqueous vs. Anhydrous Conditions: While many Suzuki reactions benefit from the presence of water, which can aid in the dissolution of the base and facilitate the transmetalation step, for some substrates, anhydrous conditions might be preferable to minimize protodeboronation.
-
Temperature Optimization: The optimal reaction temperature is often solvent-dependent due to differences in boiling points and solvent effects on reaction kinetics.
Q2: I am observing significant homocoupling of my boronic acid. How can I mitigate this?
A2: Homocoupling is a common side reaction in Suzuki coupling. While often influenced by the catalyst and base, the solvent can also play a role.
Troubleshooting Steps:
-
Solvent Choice: Ethereal solvents like dioxane and THF are often good choices that can minimize homocoupling compared to some polar aprotic solvents.
-
Degassing: Ensure your solvent is thoroughly degassed. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling.
Sonogashira Coupling
Q1: My Sonogashira coupling of this compound with a terminal alkyne is not going to completion. Could the solvent be the issue?
A1: Yes, the solvent is a key parameter in the Sonogashira reaction. Incomplete conversion can often be traced back to the solvent system.
-
Catalyst Solubility and Activity: The palladium catalyst and copper co-catalyst must be soluble and active in the reaction medium.
-
Base Solubility: The amine base used in the reaction needs to be sufficiently soluble to deprotonate the alkyne and facilitate the catalytic cycle.
Troubleshooting Steps:
-
Solvent Polarity: Aprotic polar solvents like DMF and acetonitrile are often effective for Sonogashira couplings as they can help to dissolve the reactants and catalysts.[1] However, for some substrates, less polar solvents like THF or toluene may provide better results.
-
Amine as Solvent: In some cases, using the amine base (e.g., triethylamine, diisopropylethylamine) as a co-solvent or even the primary solvent can be beneficial.
-
Anhydrous Conditions: Ensure you are using anhydrous solvents, as water can interfere with the reaction.
Q2: I am observing a lot of Glaser coupling (homocoupling of the alkyne). How can I prevent this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, and it is highly dependent on the reaction conditions, including the solvent.
Troubleshooting Steps:
-
Strictly Inert Atmosphere: The primary cause of Glaser coupling is the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.
-
Copper-Free Conditions: If Glaser coupling persists, consider a copper-free Sonogashira protocol. In such cases, the choice of solvent and a suitable palladium catalyst/ligand system becomes even more critical.
Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is sluggish and gives a low yield. What solvents should I try?
A1: The choice of solvent in Buchwald-Hartwig amination is crucial for achieving high yields and reasonable reaction times.[2]
-
Solvent Polarity and Coordinating Ability: Ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are commonly used and are often good starting points.[2] Highly polar and coordinating solvents like DMF or DMSO can sometimes inhibit the catalyst. Chlorinated solvents and acetonitrile should generally be avoided as they can bind to the palladium catalyst and deactivate it.[2]
Troubleshooting Steps:
-
Solvent Screening: A good starting point is to screen toluene, dioxane, and THF.
-
Effect of Base: The choice of base and solvent are often intertwined. Strong bases like sodium tert-butoxide are commonly used, and their solubility can vary in different solvents.
-
Temperature: The reaction temperature should be optimized for the chosen solvent, typically in the range of 80-110 °C.
Q2: Are there any specific solvent recommendations for coupling with electron-poor or sterically hindered amines?
A2: For challenging substrates, such as electron-poor or sterically hindered amines, the reaction conditions, including the solvent, often require careful optimization.
Troubleshooting Steps:
-
Higher Boiling Point Solvents: For less reactive amines, a higher reaction temperature may be necessary, which would require a higher-boiling solvent like toluene or xylene.
-
Ligand and Solvent Synergy: The performance of the phosphine ligand can be influenced by the solvent. It is often necessary to co-optimize both the ligand and the solvent for challenging couplings.
Nucleophilic Aromatic Substitution (SNAr)
Q1: I am trying to perform a nucleophilic aromatic substitution on this compound, but the reaction is very slow. How can I accelerate it using solvents?
A1: The rate of SNAr reactions is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).
-
Polar Aprotic Solvents: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the best choices for SNAr reactions.[3][4] They are polar enough to dissolve the nucleophile and the substrate and can effectively solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.
-
Polar Protic Solvents: Polar protic solvents like water and alcohols can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a polar protic or a nonpolar solvent, switching to DMSO, DMF, or acetonitrile will likely lead to a significant rate enhancement.
-
Ensure Anhydrous Conditions: For many SNAr reactions, the presence of water can be detrimental, especially when using highly basic nucleophiles. Using anhydrous solvents is recommended.
Data Presentation: Solvent Effects in Representative Reactions
Table 1: Solvent Effects on a Representative Suzuki-Miyaura Coupling Reaction (Data is illustrative and based on general principles and observations for similar substrates)
| Solvent | Dielectric Constant (ε) | Typical Observation | Potential Issues for this compound |
| Toluene/H₂O | 2.4 | Good yields, often used for a wide range of substrates. | Potential for lower solubility of polar reagents. |
| Dioxane/H₂O | 2.2 | Generally high yields, good for sensitive boronic acids. | Dioxane is a suspected carcinogen. |
| THF/H₂O | 7.6 | Good for many couplings, but can sometimes give lower yields. | Lower boiling point limits reaction temperature. |
| DMF | 36.7 | Can be effective for challenging couplings due to high polarity. | Potential for catalyst deactivation and side reactions.[5] |
| Acetonitrile | 37.5 | Can promote fast reactions but may lead to side products. | Can act as a ligand for palladium, inhibiting catalysis.[2] |
Table 2: Solvent Effects on a Representative Buchwald-Hartwig Amination (Data is illustrative and based on general principles and observations for similar substrates)
| Solvent | Dielectric Constant (ε) | Typical Yield | Notes |
| Toluene | 2.4 | >90% | Often the solvent of choice, good selectivity. |
| Dioxane | 2.2 | ~90% | A good alternative to toluene. |
| THF | 7.6 | ~75% | Can be effective, but sometimes lower yields are observed. |
| DMF | 37 | Variable | Can lead to side reactions and catalyst deactivation.[2] |
Experimental Protocols: General Methodologies
The following are generalized experimental protocols for key reactions with this compound. These are starting points and will likely require optimization for your specific substrate and desired product.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[1]
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).[1]
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for initial solvent selection based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2,3-Difluoro-4-iodopyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 2,3-Difluoro-4-iodopyridine. Our goal is to help you prevent decomposition and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during reactions?
A1: this compound is susceptible to several decomposition pathways, particularly under cross-coupling conditions. The most common issues include:
-
Deiodination: Loss of the iodine atom to form 2,3-difluoropyridine. This can be a significant side reaction, especially under harsh conditions or in the presence of certain bases and reducing agents.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly at the 2-position, can be displaced by nucleophiles present in the reaction mixture. The pyridine nitrogen activates the ring for such substitutions.
-
Homocoupling: Dimerization of the this compound substrate can occur, leading to the formation of bipyridyl species. This is often promoted by the presence of oxygen and certain palladium(II) species.
-
Catalyst Degradation: The formation of palladium black indicates the decomposition of the palladium catalyst, which can be caused by impurities or inappropriate reaction conditions and can lead to lower yields.
Q2: How can I minimize the risk of decomposition when storing this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Exposure to light can cause photodissociation of the carbon-iodine bond.
Q3: Which analytical techniques are best for detecting the decomposition of this compound?
A3: A combination of techniques is recommended for a thorough analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying the starting material, desired product, and various byproducts in the reaction mixture.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile impurities and byproducts.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural information to confirm the identity of the desired product and characterize any isolated byproducts. ¹⁹F NMR is particularly useful for tracking changes related to the fluorine atoms.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered in popular cross-coupling reactions involving this compound.
Guide 1: Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield of the desired coupled product.
dot graph TD{ A["Start: Low/No Yield"] --> B{"Is Starting Material Consumed?"}; B -- "Yes" --> C{"Major Byproducts Observed?"}; B -- "No" --> D["Troubleshoot Catalyst Activity/Reaction Conditions"]; C -- "Deiodination Product (2,3-Difluoropyridine)" --> E["Reduce TemperatureUse Milder BaseEnsure Anhydrous Conditions"]; C -- "Homocoupling Product (Bipyridyl)" --> F["Thoroughly Degas SolventsUse a Pd(0) SourceCheck Boronic Acid Quality"]; C -- "Protodeboronation Product (Arene from Boronic Acid)" --> G["Use Anhydrous SolventsConsider Boronic Esters (e.g., pinacol)Screen Different Bases"]; D --> H{"Is Palladium Black Observed?"}; H -- "Yes" --> I["Use High-Purity Reagents/SolventsConsider Different LigandLower Reaction Temperature"]; H -- "No" --> J["Increase Catalyst LoadingScreen Different Ligands (e.g., Buchwald ligands)Increase Temperature Incrementally"]; } Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Significant amount of unreacted this compound | Inactive catalyst system for the C-I bond activation. | Switch to a more active catalyst system. For challenging couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] Increase the reaction temperature, but be mindful of potential substrate decomposition. |
| Formation of 2,3-difluoropyridine (deiodination) | Harsh reaction conditions or presence of reducing agents. | Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of stronger bases). Ensure all reagents and solvents are anhydrous. |
| Formation of bipyridyl homocoupling product | Presence of oxygen or Pd(II) species. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen).[1] Use a Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient reduction of a Pd(II) precatalyst. |
| Formation of palladium black | Catalyst decomposition. | Use fresh, high-purity reagents and solvents. Anecdotal evidence suggests that solvents like THF may sometimes promote palladium black formation.[2] Consider a different ligand or solvent system. |
| Low conversion with clean reaction profile | Insufficiently active base or poor solubility. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the chosen base is finely powdered and dry. Consider a solvent system that improves the solubility of all components. |
Guide 2: Sonogashira Coupling Reactions
Issue: Low yield or failure to form the desired alkynylated product.
dot graph TD{ A["Start: Low/No Yield"] --> B{"Is Starting Material Consumed?"}; B -- "Yes" --> C{"Major Byproducts Observed?"}; B -- "No" --> D["Troubleshoot Catalyst System/Reaction Conditions"]; C -- "Glaser Homocoupling (Alkyne Dimer)" --> E["Strictly Anaerobic Conditions (Freeze-Pump-Thaw)Consider Copper-Free ConditionsUse Fresh CuI"]; C -- "Deiodination Product (2,3-Difluoropyridine)" --> F["Lower Reaction TemperatureUse a Milder Amine BaseReduce Reaction Time"]; D --> G{"Is Palladium Black Observed?"}; G -- "Yes" --> H["Use High-Purity, Anhydrous SolventsAvoid THF if problematicEnsure Freshness of Amine Base"]; G -- "No" --> I["Increase Catalyst Loading (Pd and Cu)Ensure Amine Base is Dry and in ExcessCheck Alkyne Purity"]; } Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen, catalyzed by the copper(I) co-catalyst. | Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles). Use a fresh, high-quality source of copper(I) iodide. Consider switching to a copper-free Sonogashira protocol. |
| Formation of palladium black | Catalyst decomposition. | Use anhydrous and degassed solvents. Some reports suggest that THF can promote the formation of palladium black in Sonogashira reactions; consider alternative solvents like DMF or triethylamine itself.[2] Ensure the amine base is pure and dry. |
| Low or no conversion of this compound | Inactive catalyst or insufficient base. | Ensure the palladium catalyst and copper(I) iodide are active and not degraded. Use a dry, high-quality amine base (e.g., triethylamine, diisopropylamine) in sufficient excess. The C-I bond in this compound is generally reactive, so if the reaction is not proceeding, catalyst or reagent quality is a primary suspect. |
| Reaction stalls or is sluggish | Low reaction temperature or volatile alkyne. | For less reactive alkynes, a moderate increase in temperature may be necessary. If using a low-boiling alkyne, ensure the reaction is performed in a sealed vessel to prevent its evaporation. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Sonogashira Coupling Reaction:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Key considerations for handling and reacting this compound.
References
Technical Support Center: 2,3-Difluoro-4-iodopyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2,3-Difluoro-4-iodopyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in the synthesis of this compound, which is often prepared via directed ortho-metalation of 2,3-difluoropyridine followed by iodination. Key factors influencing the yield include the quality of reagents and the precise control of reaction conditions.
-
Moisture Contamination: The lithiation step is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents like THF and diisopropylamine must be freshly distilled and anhydrous.
-
LDA Quality: The quality of the strong base, Lithium Diisopropylamide (LDA), is critical. It is highly recommended to prepare LDA in situ just before use. If using commercial LDA, ensure it has been properly stored and titrated to confirm its molarity.
-
Reaction Temperature: The formation of the lithiated intermediate is highly temperature-dependent. The reaction should be maintained at a very low temperature (typically -78 °C) to prevent side reactions and decomposition. Use a dry ice/acetone bath for consistent temperature control.
-
Addition Rate: Slow, dropwise addition of n-BuLi to diisopropylamine, and subsequently the slow addition of 2,3-difluoropyridine to the freshly prepared LDA solution, is crucial to maintain the low temperature and avoid localized heating.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: The presence of multiple spots suggests the formation of side products or unreacted starting material. Common possibilities include:
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Unreacted 2,3-Difluoropyridine: This is the most common impurity if the lithiation or iodination was incomplete.
-
Di-iodinated Product: Although less common, excessive amounts of iodine or prolonged reaction times could potentially lead to di-iodination.
-
Positional Isomers: While the fluorine atoms at positions 2 and 3 strongly direct the lithiation to the 4-position, improper temperature control or premature warming of the reaction can lead to reduced regioselectivity and the formation of other iodinated isomers.
-
Products from Reaction with Solvent: At higher temperatures, the organolithium intermediate can react with the solvent (e.g., THF).
To identify these, compare the TLC with a spot of the 2,3-difluoropyridine starting material. Purification via column chromatography is typically required to isolate the desired product.
Q3: The reaction mixture turns dark brown or black after adding the iodine. Is this normal?
A3: Yes, a significant color change is expected. Upon addition of the iodine solution, the reaction mixture will typically turn a dark brown or reddish-brown color due to the presence of unreacted iodine. This color should fade during the workup, particularly after washing with a sodium thiosulfate solution, which quenches excess iodine. A persistent dark color after workup might indicate product decomposition.
Q4: How do I effectively purify the crude this compound?
A4: Purification is essential to remove unreacted starting materials and byproducts.
-
Aqueous Workup: First, quench the reaction with a suitable reagent like saturated ammonium chloride. During extraction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove residual iodine, followed by a brine wash.[1]
-
Column Chromatography: The most effective method for purification is silica gel column chromatography.[1] A non-polar eluent system, such as a gradient of Hexane/Ethyl Acetate (e.g., starting from 99:1 and gradually increasing polarity), is typically effective for separating the product from less polar starting material and more polar impurities.[1]
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization from a suitable solvent system like Hexane/Ethyl Acetate or Ethanol/Water can further enhance purity.[1]
Experimental Protocol: Synthesis via Directed Ortho-Metalation
This protocol describes a representative method for the synthesis of this compound. Caution: This reaction must be carried out under a strictly inert atmosphere and with anhydrous solvents. Organolithium reagents are pyrophoric.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2,3-Difluoropyridine
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
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10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for extraction and chromatography
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) to the THF. Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: Slowly add a solution of 2,3-difluoropyridine (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The mixture will turn dark brown. Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
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Purification: Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₃ solution (until the organic layer is no longer colored by iodine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
The table below summarizes typical reaction parameters that require optimization. Yields are highly dependent on precise execution and reagent quality.
| Parameter | Condition | Molar Ratio (rel. to substrate) | Typical Yield (%) | Notes |
| Base | LDA (in situ) | 1.1 eq | 60-75% | Freshly prepared LDA is crucial for high yield. |
| Lithiation Temp. | -78 °C | - | - | Maintaining low temperature prevents side reactions. |
| Lithiation Time | 1.5 hours | - | - | Monitor by TLC for consumption of starting material. |
| Iodine Source | I₂ | 1.2 eq | - | Ensure iodine is dissolved in anhydrous THF before addition. |
| Iodination Time | 2 hours | - | - | Longer times may not improve yield and can lead to byproducts. |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Relationship of Key Experimental Parameters
Caption: Interrelation between key parameters affecting reaction outcome.
References
Technical Support Center: Purification of Crude 2,3-Difluoro-4-iodopyridine
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3-Difluoro-4-iodopyridine by recrystallization. Below you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as 2,3-difluoropyridine, and byproducts from side reactions. Positional isomers or products of incomplete iodination can also be present. High molecular weight colored impurities may also form during the reaction.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For halogenated pyridines, common solvent systems include single solvents like toluene or mixed solvent systems such as hexane/ethyl acetate or ethanol/water.[1] It is crucial to perform small-scale solvent screening tests to determine the optimal solvent or solvent pair for your specific crude material.
Q3: Can I use a single-solvent system for recrystallization?
A3: Yes, a single-solvent system can be effective if a solvent is found that meets the solubility criteria. Toluene is a potential candidate for compounds of this type.[1] The advantage of a single-solvent system is its simplicity.
Q4: When is a mixed-solvent system recommended?
A4: A mixed-solvent system is useful when no single solvent provides the desired solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, a hexane/ethyl acetate or ethanol/water mixture could be effective.[1]
Q5: How can I remove colored impurities from my crude product?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] Use the minimum amount necessary, as excessive charcoal can adsorb the desired product and reduce the yield.
Q6: What is a typical expected yield for recrystallization?
A6: The yield of recrystallization can vary significantly depending on the purity of the crude material and the chosen solvent system. A well-optimized recrystallization can achieve yields of 70-90%. However, some loss of product in the mother liquor is unavoidable.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₂F₂IN |
| Molecular Weight | 240.98 g/mol |
| Melting Point | 66-68 °C |
| Appearance | Solid |
| Suggested Solvents | Toluene, Hexane/Ethyl Acetate, Ethanol/Water (based on similar compounds)[1] |
| Qualitative Solubility | Expected to be soluble in many common organic solvents. |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: Insufficient solvent or an inappropriate solvent was chosen.
-
Solution:
-
Gradually add more hot solvent until the compound dissolves.
-
If a large volume of solvent is required, it may not be the ideal solvent. In this case, remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, likely due to the use of too much solvent.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. If available, add a seed crystal of pure this compound.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If using a mixed solvent system, add more of the "good" solvent in which the compound is more soluble.
-
Issue 4: The recrystallization yield is very low.
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Cause: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. Premature crystallization during hot filtration can also lead to loss of product.
-
Solution:
-
To improve yield, you can concentrate the mother liquor by evaporating some of the solvent and cooling to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.
-
Issue 5: The final product is still colored.
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Cause: The colored impurities were not fully removed.
-
Solution:
-
Repeat the recrystallization process, incorporating a decolorizing step with activated charcoal.
-
Ensure the amount of charcoal is sufficient but not excessive.
-
Experimental Protocols
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle this compound and all solvents in a well-ventilated fume hood.
Protocol 1: Recrystallization using a Mixed Solvent System (Hexane/Ethyl Acetate)
This protocol is adapted from a procedure for a similar compound, 3-Fluoro-4-Iodopyridine, and should be effective for this compound.[1]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-Solvent: To the hot, clear filtrate, slowly add hot hexane dropwise with swirling until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Purification of 2,3-Difluoro-4-iodopyridine via Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Difluoro-4-iodopyridine using column chromatography techniques. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of halogenated pyridines, including compounds similar to this compound, is silica gel (230-400 mesh).[1] Due to the basic nature of the pyridine ring, which can interact with the acidic silanol groups on the silica surface leading to peak tailing, deactivated silica gel or alternative stationary phases like neutral alumina can also be considered.[2]
Q2: What is a suitable mobile phase (eluent) for the purification of this compound?
A2: A non-polar solvent system with a polar modifier is generally effective. A gradient of ethyl acetate in hexanes is a common starting point for the purification of similar pyridine derivatives.[1][3] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, which typically provides the best separation.[3]
Q3: How can I monitor the separation during column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[1] Spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column will allow for the identification of fractions containing the pure product.
Q4: Is this compound stable on silica gel?
A4: While there is no specific data on the stability of this compound, pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2] If product degradation is suspected, using silica gel that has been deactivated with a base, such as triethylamine, or opting for a more inert stationary phase like neutral alumina is recommended.[2]
Troubleshooting Guides
Below are common issues encountered during the column chromatography of this compound and their potential solutions.
Issue 1: Poor Separation of the Product from Impurities
-
Symptom: The TLC analysis of collected fractions shows co-elution of the desired product with impurities.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation.
-
Solution: Systematically screen different solvent systems using TLC. Try varying the ratio of hexanes to ethyl acetate or explore other solvent combinations such as dichloromethane/hexanes. The goal is to maximize the difference in Rf values between your product and the impurities.[3]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and that the bed is level. Adding a layer of sand on top of the silica can help prevent disturbance when adding the eluent.[4]
-
-
Issue 2: Peak Tailing of the Product
-
Symptom: The spots on the TLC plate and the elution bands on the column are elongated or "tailing."
-
Possible Causes & Solutions:
-
Interaction with Acidic Silica: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica gel surface.
-
Sample Overload: Too much sample can saturate the stationary phase.
-
Solution: Decrease the amount of sample loaded onto the column.[2]
-
-
Issue 3: Low Recovery of the Purified Product
-
Symptom: The yield of the purified this compound is significantly lower than expected.
-
Possible Causes & Solutions:
-
Product Degradation on the Column: The compound may be unstable on the stationary phase.
-
Solution: As mentioned, use deactivated silica gel or an alternative stationary phase like alumina.[2] Additionally, minimizing the time the compound spends on the column by using flash chromatography with applied pressure can help.
-
-
Product Irreversibly Adsorbed: The compound may be too polar for the chosen solvent system and is not eluting from the column.
-
Solution: Gradually increase the polarity of the eluent. If the product still does not elute, a different stationary phase or a more polar solvent system may be necessary.
-
-
Loss During Workup: Product may be lost during the combination and evaporation of fractions.
-
Solution: Carefully monitor all fractions by TLC to ensure all product-containing fractions are combined. Rinse collection vessels with the solvent to recover all of the product.
-
-
Data Presentation
While specific quantitative data for the purification of this compound is limited in the available literature, the following table provides an expected outcome based on analogous compounds and general principles.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Deactivated silica or neutral alumina may be used to mitigate peak tailing. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Start with a low polarity (e.g., 5% EtOAc) and gradually increase. |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides a good balance between separation and elution time.[3] |
| Loading Capacity | 1:30 - 1:50 (Sample:Silica by wt) | Higher ratios may be possible for easier separations. |
| Expected Yield | ~74% | An isolated yield of 74% has been reported after chromatographic purification. |
| Expected Purity | >98% | Dependent on the effectiveness of the separation. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by flash column chromatography, adapted from a protocol for a similar compound.[1]
1. Preparation of the Column
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]
3. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or an inert gas source to begin the elution (flash chromatography).
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Gradually increase the polarity of the eluent as the column runs (e.g., from 5% to 20% ethyl acetate in hexanes) to elute compounds of increasing polarity.
4. Analysis and Product Recovery
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-iodopyridine and 2,3-Dichloro-4-iodopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. Their utility stems from the ability to undergo various cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two such building blocks: 2,3-difluoro-4-iodopyridine and 2,3-dichloro-4-iodopyridine. The comparison focuses on their performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The primary determinant of reactivity in these compounds is the carbon-halogen bond strength. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium catalyst than C-Cl or C-F bonds.[1] Consequently, in both this compound and 2,3-dichloro-4-iodopyridine, the iodine atom at the 4-position is the principal site of reaction under typical cross-coupling conditions. The halogens at the 2- and 3-positions, fluorine and chlorine respectively, primarily exert electronic effects that modulate the reactivity at the C4-I bond.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections detail the comparative performance of this compound and 2,3-dichloro-4-iodopyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The provided data, gleaned from literature sources, is summarized for ease of comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For both this compound and 2,3-dichloro-4-iodopyridine, the reaction is expected to proceed selectively at the 4-position.
Workflow for Suzuki-Miyaura Coupling
General workflow for Suzuki-Miyaura cross-coupling.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 (estimated) |
| 2,3-Dichloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
Table 1: Comparative data for Suzuki-Miyaura Coupling.
The high electronegativity of the fluorine atoms in this compound is expected to increase the electrophilicity of the pyridine ring, potentially leading to faster oxidative addition and higher yields compared to its dichloro- counterpart under identical conditions. However, specific comparative studies are lacking. The provided yield for the difluoro compound is an estimation based on similar substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the introduction of alkynyl moieties.
Catalytic Cycles in Sonogashira Coupling
The dual catalytic cycles of the Sonogashira reaction.
| Substrate | Coupling Partner | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 4 | >90 (estimated) |
| 2,3-Dichloro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | - | Et₃N | DMF | 80 | 12 | ~70-80 (estimated for similar dibromodichloropyridine)[2] |
Table 2: Comparative data for Sonogashira Coupling.
Similar to the Suzuki-Miyaura coupling, the electron-withdrawing nature of the fluorine atoms in this compound is anticipated to enhance its reactivity in the Sonogashira coupling. The reaction with 3-fluoro-4-iodopyridine, a close analog, proceeds efficiently at room temperature, suggesting a similar high reactivity for the 2,3-difluoro derivative.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For dihalopyridines, this reaction offers a route to substituted aminopyridines, which are prevalent in medicinal chemistry.
Logical Flow for Regioselective Amination
Regioselective Buchwald-Hartwig amination pathway.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| This compound | Aromatic amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (MW) | 30 | Good |
| 2,3-Dichloro-4-iodopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 180 | ~90 (estimated for 2,4-dichloropyridine)[4] |
Table 3: Comparative data for Buchwald-Hartwig Amination.
A study on the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine with aromatic amines under microwave irradiation reported good yields and short reaction times, highlighting the high reactivity of the C-I bond.[5][6] The electron-withdrawing fluorine atoms likely contribute to this enhanced reactivity. For 2,3-dichloro-4-iodopyridine, high yields are expected based on the successful amination of related dichloropyridines, although harsher conditions (stronger base, longer reaction time) might be necessary compared to the difluoro analogue.[4]
Electronic and Structural Considerations
The difference in reactivity between the two compounds can be attributed to the distinct electronic effects of fluorine and chlorine. Fluorine is more electronegative than chlorine, leading to a stronger inductive electron withdrawal from the pyridine ring. This increased positive charge on the carbon atoms of the pyridine ring in this compound makes it more susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed reactions.
Experimental Protocols
Detailed experimental protocols for each of the three cross-coupling reactions are provided below. These are general procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
2,3-Dihalo-4-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the 2,3-dihalo-4-iodopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Sonogashira Coupling Protocol
Materials:
-
2,3-Dihalo-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask, add the 2,3-dihalo-4-iodopyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Buchwald-Hartwig Amination Protocol
Materials:
-
2,3-Dihalo-4-iodopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the 2,3-dihalo-4-iodopyridine and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.[11]
Conclusion
Both this compound and 2,3-dichloro-4-iodopyridine are highly valuable and reactive building blocks for the synthesis of substituted pyridines via palladium-catalyzed cross-coupling reactions. The primary site of reaction is the highly activated C4-I bond. The choice between the two substrates may depend on the desired electronic properties of the final product and the specific reaction conditions to be employed.
Based on the stronger electron-withdrawing nature of fluorine compared to chlorine, This compound is predicted to exhibit higher reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, potentially allowing for milder reaction conditions and higher yields. However, the cost and availability of the starting materials may also be a deciding factor for large-scale applications. Further direct comparative studies under identical conditions are warranted to provide a definitive quantitative assessment of their relative reactivities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCCBDB Calculated Mulliken charges [cccbdb.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
A Comparative Guide to the Reactivity of Halopyridines in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical process in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, standing out for their versatility and efficiency.[1] This guide provides a comparative overview of the reactivity of various halopyridines (iodo-, bromo-, chloro-, and fluoropyridines) in Suzuki coupling reactions, supported by experimental data. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes.
The reactivity of the carbon-halogen (C-X) bond in halopyridines in the oxidative addition step of the Suzuki coupling catalytic cycle generally follows the trend: I > Br > Cl > F.[1] This trend is primarily dictated by the C-X bond dissociation energy, with the C-I bond being the weakest and easiest to cleave, while the C-F bond is the strongest and most challenging.[2]
Quantitative Performance Comparison
The following table summarizes the performance of different halopyridines in Suzuki coupling reactions with arylboronic acids under various palladium-catalyzed conditions. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies. However, the data illustrates the general reactivity trend.
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 18 | ~80 (conversion) | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd/C | K₂CO₃ | H₂O | 100 | 2 | 92 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | Reflux | 18 | >95 (conversion) | [3] |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 18 | ~60 (conversion) | [3] |
| 3-Chloropyridine | Phenylboronic acid | Pd(0)/C-phosphine | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 82 | [6] |
| 2-Fluoropyridine | Arylboronic acid | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | Low to moderate | [2] |
Key Observations:
-
Iodopyridines are highly reactive and readily undergo Suzuki coupling under standard conditions.[7][8]
-
Bromopyridines are also excellent substrates, often providing high yields in relatively short reaction times.[5]
-
Chloropyridines are more challenging substrates due to the stronger C-Cl bond.[1] Their reactivity is significantly influenced by the position of the chlorine atom, with 2- and 4-chloropyridines being more reactive than 3-chloropyridine due to electronic effects from the nitrogen atom.[3][6] The use of bulky, electron-rich phosphine ligands is often necessary to achieve good yields with chloropyridines.[6]
-
Fluoropyridines are generally the most challenging substrates for Suzuki coupling due to the very strong C-F bond.[2] Their successful coupling often requires specialized catalysts and harsher reaction conditions.[2][9]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a Suzuki coupling reaction involving halopyridines.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Experimental Protocol: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol is a representative example for the Suzuki coupling of a bromopyridine.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically within 12-24 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpyridine.
This guide provides a foundational understanding of halopyridine reactivity in Suzuki coupling. For specific applications, optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
A Comparative Guide to Analytical Methods for Confirming 2,3-Difluoro-4-iodopyridine Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2,3-Difluoro-4-iodopyridine is critical for the integrity and reproducibility of their work. This guide provides a comprehensive comparison of the primary analytical methods used to determine the purity of this key building block, offering insights into their principles, experimental protocols, and comparative performance.
The most common and effective techniques for analyzing the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for detecting different types of impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical method often depends on the specific requirements of the analysis, including the expected impurities, the need for quantitative or qualitative data, and the available instrumentation. The following table summarizes the key performance characteristics of ¹⁹F NMR, HPLC-UV, and GC-MS for the purity assessment of this compound.
| Parameter | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F isotope, providing structural information and quantitative data based on signal integration. | Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separates volatile components in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Typical Purity Range | > 99% | 98-99.9% | > 99% |
| Limit of Detection (LOD) for Impurities | ~0.05 - 0.1% | ~0.01 - 0.05% | ~0.001 - 0.01% |
| Limit of Quantification (LOQ) for Impurities | ~0.1 - 0.3% | ~0.03 - 0.1% | ~0.003 - 0.03% |
| Key Advantages | - Absolute quantification without a specific reference standard for the analyte. - Highly specific for fluorine-containing compounds. - Provides structural confirmation. | - High resolution and sensitivity for non-volatile impurities. - Robust and reproducible for routine quality control. | - Excellent for identifying volatile and semi-volatile impurities. - High sensitivity and specificity from mass detection. |
| Limitations | - Lower sensitivity compared to chromatographic methods. - May not detect non-fluorinated impurities. | - Requires a reference standard for accurate quantification. - May not be suitable for volatile impurities. | - Requires the analyte to be thermally stable and volatile. - Potential for sample degradation at high temperatures. |
| Commonly Identified Impurities | Isomeric difluoro-iodopyridines, under- or over-halogenated pyridines. | Non-volatile starting materials, reagents, and byproducts from synthesis. | Residual solvents, volatile starting materials, and thermally stable byproducts. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for each of the discussed analytical techniques, which can be adapted for the analysis of this compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for the quantitative analysis of this compound purity.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., trifluorotoluene) for quantification.
-
Dissolve the sample and internal standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A typical starting point is 30 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width that encompasses all expected ¹⁹F signals.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the fluorine atoms of this compound and the internal standard.
-
Calculate the purity based on the integral ratios, the known amount of the internal standard, and the molecular weights of the analyte and the standard.
-
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (Area % method). For more accurate quantification, a reference standard should be used to create a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify impurities using the area percent method or by creating a calibration curve with appropriate standards.
-
Visualization of Analytical Workflows
The selection of an appropriate analytical method is a logical process based on the specific goals of the analysis. The following diagrams, generated using Graphviz, illustrate the decision-making process and the general workflow for purity confirmation.
Caption: Decision tree for selecting an analytical method.
Caption: General workflow for purity confirmation.
A Comparative Guide to the Characterization and Reactivity of 2,3-Difluoro-4-iodopyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-difluoro-4-iodopyridine and its key isomers, offering insights into their characterization, reactivity in pivotal cross-coupling reactions, and applications in medicinal chemistry. The strategic placement of fluorine and iodine atoms on the pyridine ring significantly influences the chemical properties and synthetic utility of these compounds, making them valuable building blocks in the development of novel therapeutics.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties of Difluoro-iodopyridine Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Storage Conditions | CAS Number |
| This compound | C₅H₂F₂IN | 240.98 | Not specified | >97% (via HPLC) | Not specified | 851386-34-0 |
| 2,6-Difluoro-4-iodopyridine | C₅H₂F₂IN | 240.98 | Colorless or white to yellow to brown solid or liquid | ≥98% | 4°C, protect from light | 685517-71-9[1] |
| 2,4-Difluoro-3-iodopyridine | C₅H₂F₂IN | 240.98 | Solid | Not specified | Not specified | 837364-88-2[2] |
Table 2: Spectroscopic Data for Difluoro-iodopyridine Isomers
| Compound | ¹H NMR | ¹³C NMR | ¹⁹F NMR | Mass Spectrometry (MS) |
| This compound | Data not available | Data not available | Data not available | m/z 241 for C₅H₂F₂IN |
| 2,6-Difluoro-4-iodopyridine | Data not available | Data not available | Data not available | Data not available |
| 2,4-Difluoro-3-iodopyridine | Data not available | Data not available | Data not available | Data not available |
Note: The lack of publicly available, detailed NMR data for these specific isomers highlights a gap in the chemical literature. Researchers are advised to perform their own spectroscopic analysis for confirmation.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in iodopyridines is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds. The electronic environment of the pyridine ring, influenced by the fluorine substituents, can modulate the reactivity of the C-I bond. This section compares the utility of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, with qualitative comparisons to its isomers where specific data is available.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, making the iodo-substituted position the primary site of reaction.
Table 3: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (4-methoxyphenyl)boronic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Fluoro-4-iodopyridine | (2-pivaloylaminophenyl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
While specific yield data for this compound is not available, the Suzuki-Miyaura reaction is a viable method for C-C bond formation at the 4-position.
Table 4: Comparative Performance in Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Generic Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | Not specified | High |
The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkyne derivatives, and this compound is expected to be a competent substrate.
Table 5: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| This compound | Morpholine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Not specified | Microwave | 30 | Good |
The Buchwald-Hartwig amination offers a direct route to aminopyridine derivatives. Notably, for 2-fluoro-4-iodopyridine, the reaction occurs selectively at the 4-position.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. The following are generalized procedures for key cross-coupling reactions, which can be adapted for this compound and its derivatives.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel containing a stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) is added.
-
Degassed solvent (e.g., dioxane, toluene, DMF, often with water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
References
A Comparative Guide to Catalysts for 2,3-Difluoro-4-iodopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties imparted by fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of molecules. 2,3-Difluoro-4-iodopyridine is a versatile building block, with the iodine atom providing a reactive handle for various cross-coupling reactions. This guide offers a comparative analysis of catalytic systems for the coupling of this compound and structurally similar substrates, supported by experimental data to aid in the selection of optimal reaction conditions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction of this compound.
A generalized workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. Given the electron-deficient nature of the pyridine ring, catalyst systems employing electron-rich and bulky phosphine ligands are generally preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Catalyst Performance in Suzuki-Miyaura Coupling of Halogenated Pyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 2-Bromo-4-iodopyridine | ~90-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | 2-Bromo-4-iodopyridine | ~88-96 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 4-Bromopyridine | 85 |
| 3% Pd/C | K₃PO₄ | H₂O | 100 | 0.17 | 4-Bromoanisole | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like PdCl₂(dppf), 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic cycle of Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes.
Catalyst Performance in Sonogashira Coupling of Halogenated Pyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Substrate |
| PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPEA | THF or DMF | RT to 65 | 3-Fluoro-4-iodopyridine |
| Pd(OAc)₂ / PPh₃ | CuI | Triethylamine | Toluene | 70 | Aryl bromide |
| FibreCat® 1001/1007 | - | NaOH | Methanol | 100 | 4-Iodo-anisole |
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., room temperature to 70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. For a closely related substrate, 2-fluoro-4-iodopyridine, a palladium acetate/BINAP system has been shown to be effective.[1]
Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Substrate | Yield |
| Pd(OAc)₂ / BINAP | K₂CO₃ | - | Microwave | 30 min | 2-Fluoro-4-iodopyridine | Good |
| Pd₂(dba)₃ / XPhos | KOt-Bu | - | 100 (Microwave) | 10 min | 2- or 4-bromo-13α-estrone | Good to Excellent |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 h | 4-Chloroanisole | 65% |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a dry, inert-atmosphere glovebox or Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.1-1.2 equiv. relative to Pd).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C, or under microwave irradiation).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples this compound with an alkene. A variety of palladium catalysts can be employed, often without the need for phosphine ligands in the case of highly reactive aryl iodides.
Potential Catalyst Systems for Heck Coupling
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Toluene | > 100 |
| PdCl₂ | KOAc | Methanol | 120 |
| Pd(PPh₃)₄ | Et₃N | Toluene | 100 |
Experimental Protocol: Heck Coupling
-
To a Schlenk tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., K₂CO₃, 2 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Add a degassed solvent such as DMF or a DMF/water mixture.
-
Heat the mixture to the desired temperature (e.g., 80-140 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, extract with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the product by column chromatography.
Ullmann Coupling
The Ullmann reaction, traditionally a copper-catalyzed homocoupling, has been adapted for cross-coupling reactions to form C-N, C-O, and C-S bonds. Modern protocols often use palladium or nickel catalysts as well.[2] For electron-deficient aryl halides, this reaction can be a viable alternative to palladium-catalyzed methods.[3]
Potential Catalyst Systems for Ullmann-type Coupling
| Catalyst Type | Metal Source | Ligand (optional) | Base | Solvent | Temperature (°C) |
| C-N Coupling | CuI | Phenanthroline, Proline | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 100-210 |
| C-O Coupling | Cu Powder, CuI | Picolinic acid | K₂CO₃, Cs₂CO₃ | Pyridine, DMF | > 150 |
| C-C Homocoupling | Cu-bronze alloy | - | - | DMF | > 200 |
Experimental Protocol: Ullmann-type Amination
-
To a reaction vessel, add this compound (1.0 equiv.), the amine or phenol (1.2 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand if required (e.g., L-proline), and a base (e.g., K₂CO₃, 2 equiv.).
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Heat the reaction mixture to a high temperature (e.g., 120-200 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
References
Validating the Structure of 2,3-Difluoro-4-iodopyridine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 2,3-difluoro-4-iodopyridine, a versatile building block in medicinal chemistry and materials science. We will explore the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into their reaction products, performance, and alternative synthetic strategies. Detailed experimental protocols and spectroscopic data are provided to aid in the validation of product structures.
Introduction to the Reactivity of this compound
This compound is a valuable synthetic intermediate due to the presence of a reactive carbon-iodine bond, which readily participates in various cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring influences the reactivity of the molecule, making the C4-position particularly susceptible to palladium-catalyzed transformations. This guide will focus on three of the most powerful and widely used cross-coupling reactions for the functionalization of this scaffold.
Comparison of Key Cross-Coupling Reactions
The following sections detail the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, presenting typical reaction conditions, expected yields, and a comparison with alternative synthetic methodologies.
Suzuki Coupling: Synthesis of 2,3-Difluoro-4-arylpyridines
The Suzuki coupling reaction is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[1][2] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Quantitative Data Summary:
| Reaction | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 2,3-Difluoro-4-phenylpyridine | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85-95 |
Alternative Method: C-H Arylation
An alternative approach to 2,3-difluoro-4-arylpyridines involves the direct C-H arylation of 2,3-difluoropyridine. This method avoids the pre-functionalization required for the Suzuki coupling but may suffer from issues with regioselectivity.
| Reaction | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| C-H Arylation | 2,3-Difluoro-4-phenylpyridine | Pd(OAc)₂ / P(o-tolyl)₃ | Acetic Acid | 120 | 24 | 60-70 |
Sonogashira Coupling: Synthesis of 2,3-Difluoro-4-alkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing access to a wide range of alkynyl-substituted aromatic compounds.[3]
Reaction Scheme:
References
- 1. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Reactions with 2,3-Difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
2,3-Difluoro-4-iodopyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the distinct reactivity of its three halogen substituents, which allows for precise and regioselective functionalization. This guide provides a comparative analysis of common synthetic reactions involving this scaffold, supported by established chemical principles and generalized experimental data, to aid researchers in planning synthetic routes.
The regioselectivity of reactions involving this compound is primarily governed by the inherent reactivity differences between the carbon-iodine (C-I) bond and the carbon-fluorine (C-F) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more susceptible to oxidative addition to the Pd(0) catalyst than the highly stable C-F bonds. The established reactivity trend for aryl halides in these reactions is C-I > C-Br > C-Cl >> C-F.[1][2] Consequently, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations proceed with high chemoselectivity at the 4-position.
Conversely, the C-F bonds, activated by the electron-withdrawing pyridine ring, are the primary sites for nucleophilic aromatic substitution (SNA_r_). Organometallic species formation, such as Grignard reagents, also occurs selectively at the C-I bond.[3][4] This predictable reactivity makes this compound a versatile substrate for introducing a wide array of functional groups at a specific position.
Comparative Analysis of Reaction Performance
The following tables summarize the regioselectivity and typical conditions for key palladium-catalyzed cross-coupling reactions involving this compound. The data presented are generalized from standard procedures for similar substrates.
Table 1: Palladium-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Coupling Partner | Catalyst System (Ex.) | Base (Ex.) | Solvent (Ex.) | Regioselectivity |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Exclusive C-4 Coupling |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | Exclusive C-4 Coupling |
Table 2: Palladium-Catalyzed C-N Bond Forming Reactions
| Reaction Type | Coupling Partner | Catalyst System (Ex.) | Base (Ex.) | Solvent (Ex.) | Regioselectivity |
|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Exclusive C-4 Coupling |
Visualizing Reaction Pathways and Workflows
The distinct reactivity of the halide substituents on the pyridine ring dictates the synthetic outcomes. Palladium-catalyzed reactions selectively target the iodo-substituent, while other reaction classes, such as nucleophilic aromatic substitution or metal-halogen exchange, would target the fluoro- or iodo-positions, respectively.
Caption: Regioselective pathways for this compound.
A generalized workflow for performing these regioselective cross-coupling reactions involves careful setup under an inert atmosphere to protect the sensitive catalyst.
Caption: General workflow for Pd-catalyzed cross-coupling.
Experimental Protocols
The following are generalized protocols for the regioselective functionalization of this compound at the C-4 position. These procedures are starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling
This procedure outlines the formation of a C-C bond between the pyridine C4 position and an aryl or vinyl group.[5][6]
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv.), and a base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-2,3-difluoropyridine.[5]
Protocol 2: Sonogashira Coupling
This protocol describes the formation of a C-C bond between the pyridine C4 position and a terminal alkyne.[2]
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1–1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0–3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01–0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.02–0.10 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude material via silica gel column chromatography to obtain the 4-alkynyl-2,3-difluoropyridine product.
Protocol 3: Buchwald-Hartwig Amination
This protocol is for the formation of a C-N bond at the pyridine C4 position.[5][7][8]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., Pd₂(dba)₃, 0.01–0.04 equiv.), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.1–1.2 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2–2.0 equiv.) in a dry reaction vessel.
-
Substrate Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.1–1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at 80–120 °C. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up and Purification: After cooling, carefully quench the reaction with water and extract with an appropriate organic solvent. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the resulting crude material by silica gel column chromatography to afford the desired 4-amino-2,3-difluoropyridine product.[5]
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Applications of 2,3-Difluoro-4-iodopyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
2,3-Difluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring two fluorine atoms and a reactive iodine substituent on a pyridine ring, makes it an invaluable intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule, while the iodo group provides a reactive handle for various cross-coupling reactions.[1][4]
This guide provides a comparative overview of the key applications of this compound, with a focus on its performance in palladium-catalyzed cross-coupling reactions, and presents supporting data and experimental methodologies.
Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound in organic synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This reactivity allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of diverse molecular scaffolds.
References
The Strategic Advantage of 2,3-Difluoro-4-iodopyridine in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a paramount strategy for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among the vast array of functionalized pyridines, 2,3-Difluoro-4-iodopyridine has emerged as a particularly advantageous building block. This guide provides an objective comparison of this compound with other pyridine analogues, supported by experimental data and detailed protocols, to illuminate its superior properties in the synthesis of next-generation therapeutics.
Enhanced Physicochemical and Pharmacokinetic Properties
The introduction of two fluorine atoms at the 2- and 3-positions of the pyridine ring, in conjunction with an iodine atom at the 4-position, imparts a unique combination of electronic and steric properties. These attributes translate into significant advantages in drug design and development.
Furthermore, the electron-withdrawing nature of the fluorine atoms can significantly modulate the pKa of the pyridine nitrogen. This alteration in basicity can be crucial for optimizing a drug's interaction with its biological target and for fine-tuning its absorption, distribution, metabolism, and excretion (ADME) properties. A lower pKa can prevent unwanted off-target interactions with acidic cellular components and can influence the ionization state of the molecule at physiological pH, potentially improving cell permeability.
The iodine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the efficient and regioselective introduction of a wide range of substituents, facilitating the exploration of chemical space and the optimization of structure-activity relationships (SAR).
Comparative Performance in Cross-Coupling Reactions
While a direct head-to-head comparison of this compound with other iodopyridines in cross-coupling reactions under identical conditions is not extensively documented in a single study, we can infer its reactivity based on established principles and data from various sources. The electron-withdrawing fluorine atoms are expected to enhance the electrophilicity of the pyridine ring, potentially increasing the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.
Disclaimer: The following tables compile data from different sources and are intended for illustrative purposes. Direct comparison of yields should be approached with caution as experimental conditions may vary.
Table 1: Illustrative Yields in Suzuki-Miyaura Coupling Reactions
| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Not explicitly found | - |
| 4-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | General knowledge |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High | [4] |
Table 2: Illustrative Yields in Sonogashira Coupling Reactions
| Pyridine Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Not explicitly found | - |
| 3-Fluoro-4-iodopyridine | Terminal Alkynes | Pd complex / CuI | Amine Base | THF or DMF | High | [5] |
| Iodo-di-fluoro-cyclo-propenyl-alkene | Terminal Alkynes | Pd/Cu catalyzed | Cs₂CO₃ | Not specified | 70 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][7][8]
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][6][9][10]
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent and then the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][12][13][14][15]
Application in Kinase Inhibitor Synthesis
The 2,3-difluoropyridine moiety is a privileged scaffold in the design of kinase inhibitors, particularly targeting enzymes like Lymphocyte-specific protein tyrosine kinase (Lck) and Tropomyosin receptor kinase (TRK). The fluorine atoms can form favorable interactions with the kinase hinge region and enhance binding affinity.
Lck Signaling Pathway
Caption: Simplified Lck signaling cascade upon T-cell receptor (TCR) activation.[16][17][18][19][20]
TRK Signaling Pathway
Caption: Overview of the TRK signaling pathways activated by neurotrophins.[21][22][23][24][25]
Conclusion
This compound stands out as a highly valuable and versatile building block for modern drug discovery. Its unique substitution pattern offers a confluence of advantages, including enhanced metabolic stability, tunable basicity, and a reactive handle for diverse chemical modifications. These features make it an ideal scaffold for the synthesis of potent and selective kinase inhibitors and other complex therapeutic agents. While direct comparative data with other pyridines is often context-dependent, the underlying principles of fluorine chemistry strongly support the strategic advantage of employing this compound in the pursuit of novel and improved pharmaceuticals. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to leverage the full potential of this powerful synthetic intermediate.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 20. uniprot.org [uniprot.org]
- 21. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-4-iodopyridine: A Guide for Laboratory Professionals
The safe handling and disposal of 2,3-Difluoro-4-iodopyridine are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific disposal procedures to mitigate risks to researchers and comply with hazardous waste regulations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound within a well-ventilated chemical fume hood to prevent inhalation of vapors.[1][2] Appropriate Personal Protective Equipment (PPE) is mandatory to avoid skin and eye contact.
Key Handling Precautions:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Prevent exposure to heat, sparks, open flames, and other ignition sources.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
Personal Protective Equipment (PPE)
A thorough PPE strategy is essential when handling this compound. The following equipment should be utilized to create a protective barrier:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and vapors. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene), inspected before use. Fire/flame resistant, impervious lab coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If vapors/aerosols are generated, a respirator may be required.[2] | Avoids inhalation of harmful vapors. |
Hazard Data for Halogenated Pyridines
The following table summarizes key hazard information for halogenated pyridines, which is relevant to this compound due to its structural similarities with compounds for which safety data sheets are available.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classify any waste containing this compound as "Halogenated Organic Waste."
-
Solid Waste: Place any solid residues, contaminated personal protective equipment (e.g., gloves, weighing paper), or spill cleanup materials into a designated, properly labeled, and sealable "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Transfer any solutions containing this compound into a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container. Avoid mixing with non-halogenated waste streams.
2. Waste Container Management:
-
Use containers that are chemically compatible with halogenated organic compounds and have a secure, vapor-tight lid to prevent leaks and evaporation.
-
Clearly label the waste container with "Waste this compound" and list any other chemical constituents with their approximate percentages.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and control all ignition sources.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal plant.[1]
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
